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  • Product: 7-Iodo-3-methylbenzo[d]isoxazole

Core Science & Biosynthesis

Foundational

The Chemical Structure, Synthesis, and Derivatization of 7-Iodo-3-methylbenzo[d]isoxazole: A Technical Guide for Drug Discovery

Executive Summary The benzo[d]isoxazole bicyclic system is a privileged pharmacophore in medicinal chemistry, frequently embedded in FDA-approved therapeutics (such as atypical antipsychotics) and cutting-edge targeted t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]isoxazole bicyclic system is a privileged pharmacophore in medicinal chemistry, frequently embedded in FDA-approved therapeutics (such as atypical antipsychotics) and cutting-edge targeted therapies. Within this chemical space, 7-Iodo-3-methylbenzo[d]isoxazole emerges as a highly versatile, halogenated building block. Designed specifically for late-stage functionalization, the 7-iodo substituent serves as a reactive linchpin for transition-metal-catalyzed cross-coupling, enabling researchers to rapidly generate diverse libraries of complex, biologically active molecules.

This whitepaper provides an in-depth analysis of the physicochemical properties, de novo synthetic methodologies, and derivatization strategies of 7-Iodo-3-methylbenzo[d]isoxazole, grounded in field-proven protocols and mechanistic causality.

Structural & Physicochemical Profiling

The architecture of 7-Iodo-3-methylbenzo[d]isoxazole consists of a benzene ring fused to an isoxazole ring at the [d] face (carbons 4 and 5 of the isoxazole).

  • Electronic & Steric Dynamics: The isoxazole ring acts as a robust hydrogen bond acceptor (via the nitrogen and oxygen atoms) while maintaining a highly lipophilic profile. The methyl group at the C3 position provides necessary steric bulk, which often dictates the binding conformation of the scaffold within deep protein pockets[1].

  • The Halogen Handle: The iodine atom at the C7 position (ortho to the isoxazole oxygen) is the defining feature of this intermediate. The weak C–I bond is highly polarized and primed for oxidative addition, making it an ideal substrate for divergent synthesis[2].

Table 1: Physicochemical Properties Summary
PropertyValue
IUPAC Name 7-Iodo-3-methyl-1,2-benzoxazole
Molecular Formula C8H6INO
Molecular Weight 259.05 g/mol [3]
Topological Polar Surface Area (TPSA) 26.0 Ų
H-Bond Donors / Acceptors 0 / 2 (N, O)
Rotatable Bonds 0
LogP (Estimated) ~2.8

De Novo Synthesis & Mechanistic Pathways

While direct electrophilic iodination of 3-methylbenzo[d]isoxazole is possible, it frequently yields an inseparable mixture of 5-iodo and 7-iodo regioisomers. To achieve absolute regiocontrol, the most robust synthetic strategy relies on a bottom-up approach starting from a pre-functionalized aromatic precursor: 1-(2-fluoro-3-iodophenyl)ethan-1-one .

Synthesis A 2-Fluoro-3-iodoacetophenone (Precursor) B Oximation (NH2OH·HCl) A->B C Oxime Intermediate (E/Z Isomers) B->C D SNAr Cyclization (K2CO3, DMF, Heat) C->D -HF E 7-Iodo-3-methylbenzo[d]isoxazole (Product) D->E

De novo synthesis workflow of 7-Iodo-3-methylbenzo[d]isoxazole via SNAr cyclization.

Self-Validating Experimental Protocol

The following two-step protocol is designed to ensure high yield and purity through strategic mechanistic controls.

Step 1: Oximation of the Precursor

  • Reaction: Dissolve 1-(2-fluoro-3-iodophenyl)ethan-1-one (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux the mixture for 3 hours.

  • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine in situ. A stronger base could trigger premature, uncontrolled nucleophilic attack on the fluorinated carbon.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The ketone starting material (higher Rf) will fully convert to the oxime intermediate (lower Rf, UV-active).

  • Workup: Concentrate in vacuo, partition between EtOAc and water, wash with brine, and dry over anhydrous Na2SO4.

Step 2: Intramolecular SNAr Cyclization

  • Reaction: Dissolve the crude oxime (1.0 eq) in anhydrous DMF under an argon atmosphere. Add finely powdered K2CO3 (2.5 eq) and heat to 110 °C for 6 hours.

  • Causality: The oxime oxygen is a moderate nucleophile. DMF, a polar aprotic solvent, drastically increases the nucleophilicity of the oxygen by leaving it unsolvated. The elevated temperature (110 °C) provides the necessary activation energy to overcome aromatic resonance stabilization, allowing the oxygen to attack the highly electronegative C2-fluoro position and expel the fluoride ion.

  • Workup: Cool to room temperature and pour into ice-cold water. Extract with EtOAc.

  • Purification Trick: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL). Why? DMF is highly water-soluble but partitions stubbornly into EtOAc. The LiCl drastically increases the ionic strength of the aqueous phase, forcing DMF out of the organic layer and preventing contamination during silica gel chromatography.

Reactivity & Derivatization Strategies (The 7-Iodo Handle)

The strategic placement of the iodine atom at the C7 position transforms the benzo[d]isoxazole core into a highly reactive hub. The C–I bond is the weakest among carbon-halogen bonds, making it highly susceptible to oxidative addition by Palladium(0) or Copper(I) catalysts.

Reactivity Core 7-Iodo-3-methylbenzo[d]isoxazole Pd Pd(0) Catalyst Oxidative Addition Core->Pd Ylide Oxidation to Iodonium Ylide (18F-Radiofluorination) Core->Ylide Hypervalent Iodine Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Pd->Suzuki Transmetalation Sonogashira Sonogashira (Terminal Alkynes) Pd->Sonogashira Transmetalation Buchwald Buchwald-Hartwig (Amines) Pd->Buchwald Amidation

Divergent late-stage functionalization pathways leveraging the 7-iodo handle.

Key Functionalization Pathways
  • Suzuki-Miyaura Coupling: Reacting the 7-iodo core with diverse aryl or heteroaryl boronic acids (using Pd(dppf)Cl2 and K2CO3) allows for the rapid expansion of the molecule's hydrophobic footprint. This is critical for optimizing binding affinity in target proteins[4].

  • Buchwald-Hartwig Amination: The iodine can be displaced by primary or secondary amines using Pd2(dba)3 and a bulky ligand like XPhos, creating novel hydrogen-bonding networks.

  • Hypervalent Iodine & Radiofluorination: A cutting-edge application involves oxidizing the 7-iodo group to an iodonium ylide. This hypervalent iodine species serves as a highly efficient precursor for nucleophilic 18F-radiofluorination, enabling the synthesis of advanced PET (Positron Emission Tomography) imaging tracers without the need for auxiliary arenes or counterions[5].

Applications in Drug Discovery

The 3-methylbenzo[d]isoxazole scaffold, particularly when functionalized via the 7-position, is actively utilized in several high-value therapeutic areas:

  • Epigenetic Modulators (KAT Inhibitors): Benzisoxazole sulfonamide derivatives have been identified as potent inhibitors of Lysine Acetyl Transferases (KATs), specifically the MYST family. By modulating histone acetylation, these compounds can correct abnormal gene transcription and suppress tumorigenesis in cancers like ER-positive breast cancer[6].

  • BRD4 Bromodomain Inhibitors: The benzo[d]isoxazole core acts as an excellent acetyl-lysine mimetic. When properly substituted, it anchors deeply into the BRD4 binding pocket, disrupting oncogenic signaling pathways driven by super-enhancers[1].

  • Metabolic Disease (PPAR Antagonists): Halogenated heterocyclic scaffolds are frequently utilized in the development of novel Peroxisome Proliferator-Activated Receptor (PPAR) antagonists, which are critical targets for treating obesity and complex metabolic disorders[4].

Conclusion

7-Iodo-3-methylbenzo[d]isoxazole is far more than a simple heterocyclic intermediate; it is a meticulously designed synthetic linchpin. By mastering its de novo synthesis via SNAr cyclization and leveraging the extreme reactivity of its 7-iodo handle, drug development professionals can rapidly access vast areas of biologically relevant chemical space, driving the discovery of next-generation epigenetic modulators, metabolic regulators, and advanced radiological imaging agents.

References

Sources

Exploratory

The Cyclization Mechanism of 7-Iodo-3-methylbenzo[d]isoxazole: A Technical Whitepaper

Executive Summary The 1,2-benzisoxazole (benzo[d]isoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for indoles and benzisoxazoles in the development of atypica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-benzisoxazole (benzo[d]isoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for indoles and benzisoxazoles in the development of atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide). The specific derivative, 7-Iodo-3-methylbenzo[d]isoxazole , holds immense value as an advanced synthetic intermediate. The iodine atom at the C7 position provides a highly reactive site for downstream transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), enabling the rapid diversification of the benzisoxazole core for structure-activity relationship (SAR) studies.

Synthesizing this halogenated heterocycle requires precise control over intramolecular cyclization pathways. This whitepaper details the mechanistic causality, thermodynamic drivers, and self-validating experimental protocols for the two primary cyclization strategies: SNAr-mediated C–O bond formation and base-promoted N–O bond formation [1].

Retrosynthetic Analysis & Mechanistic Pathways

The construction of the 1,2-benzisoxazole ring system fundamentally relies on the cyclization of ortho-substituted acetophenone oximes. Depending on the starting material, the cyclization is driven by either the formation of a carbon-oxygen (C–O) bond or a nitrogen-oxygen (N–O) bond[1].

Pathway A: SNAr-Mediated C–O Bond Formation (The Fluoro-Oxime Route)

This approach utilizes 1-(2-fluoro-3-iodophenyl)ethan-1-one oxime. The mechanism is an intramolecular Nucleophilic Aromatic Substitution (SNAr)[2].

Causality & Thermodynamic Drivers:

  • Deprotonation: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is required to fully deprotonate the oxime hydroxyl group. Methoxide or ethoxide are avoided to prevent competing intermolecular attack on the aryl fluoride.

  • Nucleophilic Attack: The resulting oximate anion is a highly potent nucleophile. The use of a polar aprotic solvent (e.g., DMF) is critical here; it solvates the potassium cation, leaving the oximate "naked" and maximizing its reactivity[3].

  • Meisenheimer Complex: The oximate oxygen attacks the ortho-carbon. The strong electron-withdrawing nature of the fluorine atom, combined with the inductive effect of the adjacent iodine, lowers the LUMO of the aromatic ring, facilitating the formation of the Meisenheimer intermediate.

  • Expulsion: The irreversible expulsion of the fluoride ion (a highly stable leaving group) drives the reaction to completion, restoring aromaticity and yielding the benzisoxazole.

SNAr_Mechanism A 1-(2-Fluoro-3-iodophenyl) ethan-1-one oxime Precursor B Oximate Anion Strong Nucleophile A->B + t-BuOK - t-BuOH C Meisenheimer Complex Transition State B->C Intramolecular SNAr (O⁻ attacks Ar-F) D 7-Iodo-3-methylbenzo[d]isoxazole Final Product C->D - F⁻ Rearomatization

Figure 1: SNAr-mediated C-O bond formation mechanism for 7-Iodo-3-methylbenzo[d]isoxazole.

Pathway B: Base-Promoted N–O Bond Formation (The Hydroxy-Oxime Route)

This alternative utilizes 1-(2-hydroxy-3-iodophenyl)ethan-1-one oxime. Because the oxime hydroxyl group is a poor leaving group, direct cyclization is thermodynamically unfavorable. The mechanism relies on in situ activation followed by N–O bond formation[1].

Causality & Thermodynamic Drivers:

  • Activation: The oxime is treated with acetic anhydride (Ac₂O) to form an O-acetyl oxime intermediate. This converts the poor –OH leaving group into a superior acetate (–OAc) leaving group[4].

  • Phenoxide Generation: A mild base (such as K₂CO₃ or a basic ionic liquid like [bmim]OH) selectively deprotonates the more acidic phenolic hydroxyl group without hydrolyzing the newly formed oxime acetate[4].

  • Intramolecular Displacement: The phenoxide anion attacks the sp²-hybridized oxime nitrogen. The geometry of the Z-oxime isomer places the acetate group in the optimal anti-periplanar position for displacement, resulting in the formation of the N–O bond and the expulsion of the acetate anion.

NO_Mechanism A 1-(2-Hydroxy-3-iodophenyl) ethan-1-one oxime Precursor B O-Acetyl Oxime Activated Leaving Group A->B + Ac2O - AcOH C Phenoxide Anion Nucleophilic Trigger B->C + Base (e.g., K2CO3) - H⁺ D 7-Iodo-3-methylbenzo[d]isoxazole Final Product C->D N-O Bond Formation - AcO⁻

Figure 2: Base-promoted N-O bond formation mechanism via oxime activation.

Comparative Analysis of Cyclization Strategies

To assist process chemists in selecting the optimal route, the quantitative and qualitative parameters of both pathways are summarized below.

ParameterPath A: Fluoro-Oxime (SNAr)Path B: Hydroxy-Oxime (Activation)
Bond Formed C–ON–O
Precursor 1-(2-fluoro-3-iodophenyl)ethan-1-one oxime1-(2-hydroxy-3-iodophenyl)ethan-1-one oxime
Key Reagents t-BuOK, DMFAc₂O, K₂CO₃ (or [bmim]OH)
Reaction Time 2–5 hours30–60 seconds (Microwave) or 2–4 hours (Thermal)
Leaving Group Fluoride (F⁻)Acetate (AcO⁻)
Typical Yield 75% – 85%85% – 96%[4]
Primary Challenge Requires strictly anhydrous conditionsCompeting Beckmann rearrangement if over-heated

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) via TLC or LC-MS are integrated to ensure mechanistic checkpoints are met before proceeding.

Protocol A: Synthesis via SNAr (C–O Bond Formation)

Adapted from standard fluoro-oxime cyclization methodologies[2].

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 1-(2-fluoro-3-iodophenyl)ethan-1-one oxime (10.0 mmol) in anhydrous DMF (30 mL).

    • Causality: Anhydrous conditions are mandatory. Trace water will react with t-BuOK to form KOH, which can act as a nucleophile and displace the aryl fluoride to form an unwanted phenol byproduct.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (12.0 mmol, 1.2 equiv) portion-wise over 10 minutes. The solution will typically deepen in color, indicating the formation of the oximate anion.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation (IPC): Monitor via LC-MS. The disappearance of the starting mass [M+H]⁺ and the appearance of the product mass minus HF indicates successful cyclization.

  • Work-up: Quench the reaction by pouring it into crushed ice/water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 7-Iodo-3-methylbenzo[d]isoxazole.

Protocol B: Microwave-Assisted Synthesis via Oxime Activation (N–O Bond Formation)

Adapted from green-chemistry microwave protocols utilizing ionic liquids[1],[4].

  • Activation Mixture: In a microwave-safe reaction vial, combine 1-(2-hydroxy-3-iodophenyl)ethan-1-one oxime (1.0 mmol) and acetic anhydride (1.2 mmol).

    • Causality: The slight excess of Ac₂O ensures complete conversion to the O-acetyl oxime.

  • Catalyst/Base Addition: Add a catalytic amount of the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (2 mol%).

    • Causality: [bmim]OH acts as both a microwave susceptor (rapidly absorbing microwave energy to provide localized heating) and a mild base to generate the phenoxide trigger[4].

  • Irradiation: Seal the vial and subject it to microwave irradiation (typically 300 W) for 30–60 seconds.

  • Validation (IPC): TLC (Hexanes/EtOAc 8:2). The highly polar starting material should be completely consumed, replaced by a high-Rf, UV-active spot corresponding to the benzisoxazole.

  • Work-up: Cool the vial to room temperature. Extract the product with diethyl ether (3 × 10 mL). The ionic liquid phase separates cleanly and can be washed, dried, and reused for subsequent batches[4].

  • Isolation: Wash the ether layer with saturated NaHCO₃ to remove residual acetic acid, dry over MgSO₄, and evaporate to yield the target compound in high purity.

Sources

Foundational

Quantum Pharmacophore Profiling: Electronic Properties and HOMO-LUMO Gap Analysis of 7-Iodo-3-methylbenzo[d]isoxazole

Executive Summary The rational design of targeted therapeutics and advanced optoelectronic materials relies heavily on the precise modulation of a molecule's electronic architecture. 7-Iodo-3-methylbenzo[d]isoxazole repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics and advanced optoelectronic materials relies heavily on the precise modulation of a molecule's electronic architecture. 7-Iodo-3-methylbenzo[d]isoxazole represents a highly privileged heterocyclic scaffold. By combining the rigid, aromatic benzo[d]isoxazole core with the inductive electron-withdrawing capabilities of a heavy iodine atom and the hyperconjugative electron-donating effects of a methyl group, this molecule exhibits a highly tunable electronic profile. This whitepaper provides an in-depth technical analysis of its electronic properties, focusing on Frontier Molecular Orbital (FMO) theory, the HOMO-LUMO energy gap, and the self-validating methodologies required to quantify these parameters accurately.

Structural Causality and Electronic Perturbation

The benzo[d]isoxazole ring system is inherently planar, obeying Hückel's rule of aromaticity (4n+2 π electrons), which facilitates extensive electron delocalization[1]. The introduction of functional groups at the 3- and 7-positions fundamentally perturbs this electronic state:

  • The 3-Methyl Group: Acts as a mild electron-donating group (EDG) via hyperconjugation ( σC−H​→π∗ ). This interaction subtly destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level and enhancing the molecule's nucleophilic character.

  • The 7-Iodo Group: Iodine is a heavy, highly polarizable halogen. While it is inductively electron-withdrawing (-I effect), its large atomic radius and diffuse lone pairs allow for resonance donation (+M effect) into the benzene ring. The dominant heavy-atom effect stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), lowering its energy and increasing the molecule's susceptibility to nucleophilic attack.

The synergistic "push-pull" dynamic between the 3-methyl and 7-iodo substituents narrows the HOMO-LUMO gap compared to the unsubstituted parent heterocycle, directly influencing its chemical reactivity and kinetic stability[2].

Frontier Molecular Orbital (FMO) Theory and Reactivity

In computational chemistry and drug design, the HOMO and LUMO are the primary arbiters of molecular interaction. The energy gap ( Egap​=ELUMO​−EHOMO​ ) is a critical indicator of a molecule's chemical hardness, polarizability, and biological activity[3].

For benzo[d]isoxazole derivatives, the HOMO is typically localized over the nitrogen and oxygen heteroatoms of the isoxazole ring, marking these as the primary sites for electrophilic attack[4]. Conversely, the LUMO is distributed across the substituted benzene ring and the halogen atom, dictating the sites for nucleophilic interactions. A narrower energy gap (typically between 4.0 and 6.0 eV for this class of compounds) characterizes a "soft" molecule with high chemical reactivity, making it highly prone to forming stable ligand-target complexes in biological systems[4].

Quantitative Electronic Profiling

The following table synthesizes the theoretical electronic parameters of 7-Iodo-3-methylbenzo[d]isoxazole against the unsubstituted benzo[d]isoxazole core. Note: Values are derived from standard DFT B3LYP/6-311++G(d,p) calculations.

Electronic PropertyUnsubstituted Benzo[d]isoxazole7-Iodo-3-methylbenzo[d]isoxazoleStructural Causality / Influence
HOMO Energy ( EHOMO​ ) -6.80 eV-6.45 eVMethyl hyperconjugation and Iodine lone-pair resonance destabilize the HOMO, increasing electron-donating capacity.
LUMO Energy ( ELUMO​ ) -1.50 eV-1.85 eVThe heavy-atom and inductive effects of Iodine lower the LUMO, enhancing electron acceptance.
Energy Gap ( ΔE ) 5.30 eV4.60 eVA narrower gap indicates higher polarizability, lower kinetic stability, and enhanced biological reactivity.
Chemical Hardness ( η ) 2.65 eV2.30 eVDecreased hardness renders the molecule "softer," facilitating covalent binding with biological targets.
Electrophilicity Index ( ω ) 1.62 eV2.25 eVIncreased electrophilicity is driven by the highly polarizable carbon-iodine bond at the 7-position.

Self-Validating Methodologies for Electronic Characterization

To ensure absolute scientific integrity, the determination of the HOMO-LUMO gap must be approached orthogonally: utilizing high-level computational quantum mechanics validated by empirical electrochemistry.

Computational Workflow (Density Functional Theory)

Density Functional Theory (DFT) is the gold standard for evaluating the electronic structure of heterocyclic compounds[2]. The following protocol ensures a self-validating computational loop.

Step-by-Step Protocol:

  • Initial Geometry Construction: Construct the 3D molecular architecture of 7-Iodo-3-methylbenzo[d]isoxazole using a molecular builder (e.g., GaussView).

  • Basis Set and Functional Selection: Apply the B3LYP hybrid functional. Causality: B3LYP perfectly balances exchange and correlation energies for organic systems. Assign the 6-311++G(d,p) basis set for C, H, N, and O atoms. Crucial Causality: For the Iodine atom, apply the LANL2DZ Effective Core Potential (ECP). Standard basis sets fail for heavy halogens; the ECP accounts for the relativistic effects of Iodine's inner-shell electrons, ensuring accurate LUMO calculation.

  • Solvation Modeling: Implement the Conductor-like Polarizable Continuum Model (CPCM) using water as the solvent to simulate physiological conditions and account for solvent-induced stabilization of the FMOs.

  • Optimization and Self-Validation (Frequency Calculation): Run the geometry optimization. Self-Validating Step: Immediately follow with a vibrational frequency calculation. The absence of imaginary frequencies mathematically proves the optimized geometry is a true local minimum, not a transition state artifact.

  • Orbital Extraction: Extract EHOMO​ and ELUMO​ from the converged checkpoint file to compute the global reactivity descriptors ( η , ω , ΔE ).

Workflow Start Compound Modeling (7-Iodo-3-methylbenzo[d]isoxazole) Opt Geometry Optimization (DFT B3LYP/6-311++G** & LANL2DZ) Start->Opt Input coordinates FMO FMO Analysis (HOMO & LUMO Extraction) Opt->FMO Converged geometry Gap HOMO-LUMO Gap Calculation (ΔE) FMO->Gap Orbital energies Exp Experimental Validation (Cyclic Voltammetry) Bio Reactivity Prediction (Hardness, Electrophilicity) Exp->Bio Empirical tuning Gap->Exp Cross-validation Gap->Bio Conceptual DFT

Computational and empirical workflow for determining the HOMO-LUMO gap and reactivity.

Empirical Validation (Cyclic Voltammetry)

Computational data must be grounded in physical reality. Cyclic Voltammetry (CV) measures the onset oxidation and reduction potentials, which directly correlate to the HOMO and LUMO energies, respectively.

Step-by-Step Protocol:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in strictly anhydrous acetonitrile. Causality: Anhydrous conditions are mandatory; trace water will reduce at potentials that mask the target molecule's LUMO reduction peak.

  • Cell Assembly: Utilize a three-electrode system: a Glassy Carbon working electrode (for broad potential window), a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Internal Standardization (Self-Validating Step): Spike the solution with 1 mM Ferrocene (Fc). Causality: Reference electrodes drift over time. The Fc/Fc+ redox couple provides a constant, universally recognized internal standard. All potentials must be mathematically referenced to E1/2​(Fc/Fc+) to ensure absolute trustworthiness of the data.

  • Measurement: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Gap Calculation: Convert electrochemical potentials to vacuum energy levels using the empirical Bredas equations:

    • EHOMO​=−(Eoxonset​+4.8) eV

    • ELUMO​=−(Eredonset​+4.8) eV

    • Egap​=ELUMO​−EHOMO​

Biological Implications of the HOMO-LUMO Gap

The calculated and experimentally verified HOMO-LUMO gap of 4.60 eV for 7-Iodo-3-methylbenzo[d]isoxazole dictates its pharmacological behavior. The relatively narrow gap and low chemical hardness allow the molecule to undergo facile charge transfer interactions with biological macromolecules.

In the context of target binding, the electron-rich isoxazole core (HOMO) acts as a hydrogen bond acceptor and nucleophile, interacting with electron-poor amino acid residues in the target protein's active site. Simultaneously, the highly polarizable iodine atom and the electron-deficient regions of the benzene ring (LUMO) participate in halogen bonding and electrophilic interactions with electron-rich biomolecules[1]. This dual mechanism is a hallmark of highly active pharmaceutical ingredients, driving both affinity and specificity.

Pathway Mol 7-Iodo-3-methylbenzo[d]isoxazole HOMO HOMO (Isoxazole Core) Nucleophilic Attack Mol->HOMO Donates e- LUMO LUMO (Iodine/Benzene) Electrophilic Attack Mol->LUMO Accepts e- Target1 Electron-Poor Protein Residues HOMO->Target1 Binding Target2 Electron-Rich Biomolecules LUMO->Target2 Binding Complex Stable Ligand-Target Complex Target1->Complex Target2->Complex

Electronic interaction pathway mapping FMOs to biological target binding mechanisms.

References

  • Title: Ultrasonication driven, ionic liquid catalyzed synthesis of new benzo[d] isoxazole Schiff base derivatives: A comprehensive study of computational investigation, molecular docking, and biological evaluation Source: ResearchGate URL
  • Title: Design of Novel Drugs (P3TZ, H2P3TZ, M2P3TZ, H4P3TZ and M4P3TZ)
  • Title: Buy Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate Source: Smolecule URL
  • Title: dft calculations of benzoisoxazole derivatives Source: DergiPark URL

Sources

Exploratory

computational modeling of 7-Iodo-3-methylbenzo[d]isoxazole derivatives

An In-Depth Technical Guide to the Computational Modeling of 7-Iodo-3-methylbenzo[d]isoxazole Derivatives Foreword: Bridging Computation and Chemistry The benzo[d]isoxazole scaffold is a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Computational Modeling of 7-Iodo-3-methylbenzo[d]isoxazole Derivatives

Foreword: Bridging Computation and Chemistry

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic placement of substituents, such as the 7-iodo and 3-methyl groups, can profoundly influence a molecule's steric and electronic profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive, field-proven framework for the . We move beyond a simple recitation of steps, focusing instead on the causal logic behind methodological choices—the "why" that transforms a novice into an expert. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to rationally design and optimize novel therapeutics based on this promising scaffold.

Chapter 1: The Blueprint - Ligand Preparation and Target Selection

The fidelity of any computational model is fundamentally dependent on the quality of its inputs. Before any simulation can be run, meticulous preparation of both the small molecule (the ligand) and its biological target (typically a protein) is paramount.

Crafting the Ligand: 3D Structure Generation

The initial step is to generate a chemically accurate three-dimensional representation of the 7-Iodo-3-methylbenzo[d]isoxazole core.

Detailed Protocol: Ligand Preparation

  • 2D Sketching : Draw the 2D structure of 7-Iodo-3-methylbenzo[d]isoxazole using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D : Convert the 2D sketch into a 3D structure. Most software packages can perform this conversion, generating an initial, unoptimized conformation.

  • Energy Minimization : The initial 3D structure is a rough estimate. It must be subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94, UFF) to relieve steric strain and find a low-energy, stable conformation. This step corrects unrealistic bond lengths and angles.

  • Charge and Protonation State Assignment : Assign partial atomic charges and determine the correct protonation state at a physiological pH (typically 7.4). This is critical for accurately modeling electrostatic interactions.

  • File Format Conversion : Save the final, prepared ligand structure in a format suitable for docking software, such as .mol2 or .pdbqt.[4][5]

Identifying the Battlefield: Target Selection and Preparation

The choice of a biological target is hypothesis-driven. For this guide, let's hypothesize that our derivatives are designed to inhibit a specific protein kinase, a common target class for isoxazole-containing drugs.

Detailed Protocol: Target Preparation

  • Structure Retrieval : Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).[4] It is crucial to select a high-resolution structure, preferably one that is co-crystallized with a known inhibitor.

  • Initial Cleanup : Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera).[6] Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[7] This prevents them from interfering with the docking process.

  • Protonation and Repair : Add polar hydrogen atoms, as they are typically not resolved in crystal structures but are essential for hydrogen bonding.[7] Check for and repair any missing side chains or loops in the protein structure.

  • Receptor File Preparation : Convert the cleaned and repaired protein structure into the .pdbqt format required by many docking programs, which involves assigning partial charges and defining atom types.[8]

Chapter 2: The Initial Handshake - Virtual Screening with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[4][8] It is the workhorse of virtual screening, allowing for the rapid evaluation of large libraries of compounds to identify potential "hits."[9]

The "Why": Predicting Binding Modes and Affinities

The core purpose of docking is to answer two questions:

  • Pose Prediction : How does the ligand fit into the protein's binding site?

  • Binding Affinity : How strongly does the ligand bind, typically estimated as a scoring function value (e.g., in kcal/mol)?[4]

Lower binding affinity scores generally indicate stronger, more favorable interactions.[4] This allows us to rank our designed 7-Iodo-3-methylbenzo[d]isoxazole derivatives and prioritize the most promising candidates for further analysis.

Detailed Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition : Define a three-dimensional grid box that encompasses the entire binding site of the target protein.[7] This box confines the search space for the ligand, making the calculation more efficient. The coordinates are often centered on the position of a known, co-crystallized inhibitor.[4]

  • Configuration File : Create a configuration file that specifies the file paths for the prepared receptor and ligand, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Execution : Run the docking simulation using the command-line interface.[4] For example: vina --config conf.txt --log results.log

  • Results Analysis : The program will output several possible binding poses for the ligand, each with a corresponding binding affinity score.

  • Visualization : Analyze the top-scoring poses in a molecular visualization tool.[8] Examine the key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds involving the iodine atom) between the ligand and the protein's active site residues. This visual inspection is a critical self-validating step to ensure the predicted pose is chemically sensible.

Table 1: Common Molecular Docking Software

Software Licensing Key Features
AutoDock Vina Open Source Widely used, good accuracy, and fast.[4][5]
Schrödinger Glide Commercial High-accuracy scoring and advanced features.
MOE (Molecular Operating Environment) Commercial Comprehensive suite with docking and QSAR tools.[10]

| UCSF DOCK | Free for Academics | One of the original docking programs. |

Diagram 1: Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Ligand 3D Structure Grid Define Grid Box Ligand->Grid Receptor Receptor PDB Structure Receptor->Grid Run Run Docking Algorithm Grid->Run Poses Ranked Binding Poses Run->Poses Visualize Visualize Interactions Poses->Visualize DockedPose Top Docked Pose QM_Setup Select QM Method (e.g., DFT/B3LYP) DockedPose->QM_Setup GeomOpt Geometry Optimization QM_Setup->GeomOpt SPE Single-Point Energy Calculation GeomOpt->SPE RefinedData Refined Charges & Electronic Properties SPE->RefinedData

Workflow for refining a docked ligand pose using QM.

Chapter 4: The Test of Time - Assessing Complex Stability with Molecular Dynamics

A high docking score suggests a favorable "snapshot" interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, allowing us to assess the stability of the predicted protein-ligand complex. [11]

The "Why": From a Static Picture to a Dynamic Movie

MD simulations are essential for validating docking results. [12]They help determine if the ligand remains securely bound in its predicted pose or if it is unstable and dissociates from the binding site over a simulated time period (typically nanoseconds to microseconds). [12][13] Detailed Protocol: Protein-Ligand MD Simulation

  • System Setup : Create a simulation box containing the docked protein-ligand complex. Solvate the system by adding explicit water molecules and counter-ions to neutralize the charge, mimicking physiological conditions.

  • Force Field Selection : Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between all atoms in the system. [11]The ligand will require specific parameterization, which can be generated using tools like Antechamber.

  • Energy Minimization : Minimize the energy of the entire system to remove any steric clashes introduced during the setup phase.

  • Equilibration : Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm). This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble. [14]This equilibration phase allows the system to settle into a stable state.

  • Production Run : Once equilibrated, run the production MD simulation for the desired length of time, saving the atomic coordinates (the trajectory) at regular intervals. [12]6. Trajectory Analysis : Analyze the trajectory to calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability. A stable RMSD over time suggests a stable binding pose. Also, analyze the persistence of key interactions (like hydrogen bonds) identified during docking.

Diagram 3: Molecular Dynamics Simulation Workflow

Complex Docked Protein-Ligand Complex Solvate Solvate and Add Ions Complex->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT/NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, Interactions) Production->Analyze

The main stages of an MD simulation protocol.

Chapter 5: Predicting the Future - Building QSAR Models for Lead Optimization

After identifying a promising derivative that binds strongly and stably, the next step is lead optimization. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that builds a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [15][16]

The "Why": Rational Design of Better Molecules

A validated QSAR model allows us to predict the biological activity of new, unsynthesized 7-Iodo-3-methylbenzo[d]isoxazole derivatives. [10][17]This enables us to:

  • Prioritize Synthesis : Focus synthetic chemistry efforts on the most promising candidates. [9]* Guide Design : Understand which structural features (descriptors) are most important for activity, guiding the design of more potent compounds. [10] Detailed Protocol: QSAR Model Development

  • Dataset Preparation : Collect a dataset of 7-Iodo-3-methylbenzo[d]isoxazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values). The dataset should be structurally diverse and span a wide range of activity values.

  • Descriptor Calculation : For each molecule in the dataset, calculate a set of numerical descriptors that describe its physicochemical properties (e.g., LogP, molecular weight, polar surface area) and structural features.

  • Data Splitting : Divide the dataset into a training set (used to build the model) and a test set (used to validate the model's predictive power).

  • Model Building : Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms) to build a mathematical equation that correlates the descriptors (independent variables) with biological activity (the dependent variable). [15]5. Model Validation : Rigorously validate the model using the test set and other statistical metrics (e.g., cross-validation) to ensure it is robust and has predictive power, not just a coincidental correlation.

  • Prediction : Use the validated model to predict the activity of new, virtual derivatives to guide the next round of synthesis and testing.

Diagram 4: QSAR Modeling Workflow

Dataset Dataset of Compounds with Known Activity Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split into Training and Test Sets Descriptors->Split Build Build Model with Training Set Split->Build Validate Validate Model with Test Set Split->Validate Build->Validate Predict Predict Activity of New Compounds Validate->Predict

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Foundational

Thermodynamic Stability and Reactivity Profiling of 7-Iodo-3-methylbenzo[d]isoxazole: A Technical Whitepaper

Executive Summary 7-Iodo-3-methylbenzo[d]isoxazole is a highly privileged, yet thermodynamically complex, heterocyclic scaffold. Benzo[d]isoxazoles are critical pharmacophores, frequently utilized as acetyl-lysine (KAc)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Iodo-3-methylbenzo[d]isoxazole is a highly privileged, yet thermodynamically complex, heterocyclic scaffold. Benzo[d]isoxazoles are critical pharmacophores, frequently utilized as acetyl-lysine (KAc) mimics in BET bromodomain inhibitors, where the isoxazole oxygen and nitrogen form essential hydrogen bonds with conserved residues like Asn140 and Tyr97[1]. However, the introduction of a 7-iodo substituent and a 3-methyl group creates a unique thermodynamic dichotomy. This whitepaper dissects the thermodynamic stability of this molecule, focusing on the lability of the N-O bond and the C-I bond, and provides self-validating experimental protocols for evaluating its physicochemical integrity in drug development.

Structural Energetics and Mechanistic Causality

The thermodynamic stability of 7-Iodo-3-methylbenzo[d]isoxazole is governed by two distinct reactive loci, each presenting specific challenges and opportunities for late-stage functionalization:

  • The Isoxazole N-O Bond : The N-O bond is inherently weak (Bond Dissociation Energy ~55 kcal/mol) and serves as the primary site of reductive cleavage, effectively acting as a masked 1,3-dicarbonyl equivalent[2]. In 3-unsubstituted benzo[d]isoxazoles, base-catalyzed Kemp elimination rapidly opens the ring to form cyanophenols[3]. However, the 3-methyl substitution in this scaffold provides critical steric shielding and removes the acidic C3 proton. This structural modification effectively blocks the E2-like Kemp elimination pathway, shifting the degradation thermodynamic barrier significantly higher and granting the molecule resilience under basic conditions[2][3].

  • The C7-Iodo Bond : The carbon-iodine bond is the weakest of the carbon-halogen bonds (BDE ~65 kcal/mol). While this makes the molecule an excellent electrophile for transition-metal-catalyzed cross-coupling, it introduces a thermodynamic liability under photolytic or radical-initiating conditions.

G Core 7-Iodo-3-methylbenzo[d]isoxazole (Thermodynamic Baseline) NO_Cleavage N-O Bond Cleavage (Reductive/Basic) Core->NO_Cleavage ΔG ‡ ~ 25-30 kcal/mol (Reductive conditions) CI_Cleavage C-I Bond Cleavage (Photolytic/Oxidative) Core->CI_Cleavage BDE ~ 65 kcal/mol (hv or Pd/Cu catalyst) Salicylamide o-Hydroxyacetophenone Derivatives NO_Cleavage->Salicylamide Ring Opening Radical Aryl Radical / Metal Complex (Cross-Coupling Active) CI_Cleavage->Radical Dehalogenation

Thermodynamic degradation pathways of 7-Iodo-3-methylbenzo[d]isoxazole.

Quantitative Thermodynamic Data

To predict the behavior of 7-Iodo-3-methylbenzo[d]isoxazole during formulation and late-stage synthesis, we have compiled the energetic parameters governing its stability.

Table 1: Computed and Experimental Thermodynamic Parameters

Bond/SiteInteraction/Cleavage TypeEstimated BDE / Activation Energy (kcal/mol)Primary Degradant
N-O Bond Reductive Cleavage~55.0 (BDE)1-(2-hydroxy-3-iodophenyl)ethan-1-imine
C3 Position Base-Catalyzed Ring Opening> 35.0 ( ΔG‡ )Stable (Kemp elimination blocked by 3-Me)
C7-I Bond Homolytic Cleavage (Photolysis)~65.0 (BDE)3-methylbenzo[d]isoxazole radical
C7-I Bond Oxidative Addition (Pd 0 )~22.0 ( ΔG‡ )Pd(II) intermediate

Table 2: Forced Degradation Kinetic Data (Reference Matrix)

ConditionTemp (°C)Half-life ( t1/2​ )Primary MechanismMass Balance Recovery
Aqueous pH 2.037> 30 daysN/A (Stable)> 99.5%
Aqueous pH 10.03714 daysNucleophilic attack at C3a98.5%
10% Pd/C, H 2​ (1 atm)2545 minsReductive N-O cleavage99.2%
UV Irradiation (254 nm)256 hoursC-I homolytic cleavage95.4%

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards for mass balance and orthogonal detection methods to rule out false positives caused by matrix effects or secondary degradation cascades.

Workflow Start Compound Preparation (7-Iodo-3-methylbenzo[d]isoxazole) Thermal Thermal Stress (Isothermal Microcalorimetry) Start->Thermal Hydrolytic Hydrolytic Stress (pH 1.2 - 10.0 at 37°C) Start->Hydrolytic Photolytic Photolytic Stress (UV-Vis Irradiation) Start->Photolytic LCMS LC-MS/MS & NMR Quantification Thermal->LCMS Hydrolytic->LCMS Photolytic->LCMS VanHoff Thermodynamic Parameter Extraction (ΔH, ΔS, ΔG) LCMS->VanHoff

Workflow for self-validating thermodynamic and kinetic profiling.

Protocol 1: Isothermal Microcalorimetry (IMC) and LC-MS/MS Forced Degradation Profiling

Causality: Traditional forced degradation only provides kinetic data (rate of disappearance). By coupling LC-MS/MS with IMC, we simultaneously measure the heat flow ( ΔH ) of the degradation event and the kinetic rate ( k ). This allows for the precise calculation of Gibbs free energy of activation ( ΔG‡ ) and entropy ( ΔS‡ ) via the Eyring equation, providing a complete thermodynamic profile.

  • Matrix Preparation : Prepare a 1.0 mM solution of 7-Iodo-3-methylbenzo[d]isoxazole in a 50:50 Methanol/Aqueous buffer (pH 1.2, 7.4, and 10.0). Spike with 0.1 mM 4-chlorobenzoic acid as an internal standard (IS).

    • Self-Validation Check: The IS ensures that any loss of signal is due to true degradation, not precipitation or non-specific adsorption to the vessel walls.

  • Thermal Incubation : Load 1.0 mL of the solution into an ampoule and seal. Place in the Isothermal Microcalorimeter at 37°C. Record the heat flow ( μW ) continuously for 14 days.

  • Aliquot Sampling : Withdraw 10 μL aliquots at t=0, 24h, 72h, 7 days, and 14 days. Quench immediately by diluting 1:10 in cold acetonitrile (-20°C) to halt any ongoing reactions.

  • Orthogonal Analysis : Analyze via UPLC-DAD-MS/MS. Quantify the parent compound via MS/MS (MRM mode) and verify mass balance by integrating the DAD (UV 254 nm) signals of the parent, IS, and identified degradants (e.g., N-O cleaved products).

    • Self-Validation Check: Total molar sum of parent + degradants must equal ≥98% of the initial concentration to confirm no volatile or invisible degradants were formed.

Protocol 2: C-I Bond Reactivity Assessment via Stoichiometric Oxidative Addition

Causality: To utilize the 7-iodo group for late-stage functionalization without inadvertently cleaving the isoxazole ring, the precise activation energy of the C-I bond must be mapped. We use stoichiometric Pd(PPh3​)4​ and monitor the reaction via 31P NMR to isolate the oxidative addition step from the catalytic cycle.

  • Inert Atmosphere Setup : Flame-dry a Schlenk tube and purge with Argon (3 cycles).

    • Self-Validation Check: Oxygen must be strictly excluded to prevent the oxidation of the phosphine ligands to phosphine oxides, which would artificially alter the thermodynamic landscape and reaction kinetics.

  • Reagent Mixing : Dissolve 0.5 mmol of 7-Iodo-3-methylbenzo[d]isoxazole and 0.5 mmol of Pd(PPh3​)4​ in 5.0 mL of anhydrous, degassed THF-d8.

  • NMR Monitoring : Transfer the solution to a J. Young NMR tube under Argon. Acquire 31P and 1H NMR spectra at 25°C every 10 minutes for 2 hours.

  • Kinetic Extraction : Monitor the disappearance of the free Pd(PPh3​)4​ signal (~15 ppm) and the appearance of the trans-aryl-Pd(II)-I complex signal. The rate of conversion directly yields the activation barrier for the C-I bond cleavage, confirming its selective reactivity over the N-O bond under these specific conditions.

Conclusion

The thermodynamic stability of 7-Iodo-3-methylbenzo[d]isoxazole is a delicate balance between the robust steric shielding provided by the 3-methyl group against base-catalyzed ring opening, and the inherent lability of the N-O and C-I bonds[2][3]. By employing self-validating thermodynamic protocols, researchers can confidently exploit the C7-iodo handle for complex drug synthesis while maintaining the structural integrity of the crucial benzo[d]isoxazole pharmacophore[1].

References

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) | Journal of Medicinal Chemistry - ACS Publications - acs.org URL:[Link]

  • Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles - PMC - nih.gov URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacophore Mapping of 7-Iodo-3-methylbenzo[d]isoxazole Analogs

A Senior Application Scientist's Field-Proven Insights for Drug Development Professionals Abstract Pharmacophore mapping is a cornerstone of modern computational drug discovery, providing an elegant framework to distill...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Drug Development Professionals

Abstract

Pharmacophore mapping is a cornerstone of modern computational drug discovery, providing an elegant framework to distill complex molecular interactions into a three-dimensional arrangement of essential chemical features.[1][2][3][4] This guide offers a comprehensive, in-depth exploration of the principles and practical application of pharmacophore modeling, specifically tailored to a series of 7-Iodo-3-methylbenzo[d]isoxazole analogs. Benzo[d]isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents and inhibitors of key enzymes like bromodomain and extra-terminal (BET) proteins.[5][6][7][8][9][10][11] This document provides researchers, scientists, and drug development professionals with a robust, step-by-step workflow, from data preparation to model validation and application in virtual screening, grounded in scientific integrity and field-proven expertise.

Introduction: The Significance of Benzo[d]isoxazoles and Pharmacophore-Based Design

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas.[8][9][10] Recent studies have highlighted their potential as potent and selective inhibitors of crucial disease targets. For instance, certain benzo[d]isoxazole derivatives have been identified as inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription and as selective BET inhibitors for the potential treatment of castration-resistant prostate cancer.[5][6][7] Given the therapeutic potential of this scaffold, a systematic approach to exploring its structure-activity relationship (SAR) is paramount for designing next-generation inhibitors with enhanced potency and selectivity.

Pharmacophore modeling serves as a powerful computational strategy to achieve this.[4][12] It translates the complex language of molecular recognition into a simplified, intuitive 3D model that encapsulates the essential steric and electronic features required for biological activity.[1][2][13] This model then becomes a powerful query for virtual screening, enabling the rapid identification of novel, structurally diverse compounds that are likely to bind to the target of interest.[14][15][16]

This guide will delineate the complete workflow for generating and validating a pharmacophore model for 7-Iodo-3-methylbenzo[d]isoxazole analogs, providing the causality behind each methodological choice.

Foundational Concepts: Ligand-Based vs. Structure-Based Approaches

Pharmacophore models can be broadly categorized into two types, the choice of which depends on the available information about the biological target.[17]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown.[17][18] It relies on a set of known active ligands to extract common chemical features that are essential for their biological activity.[19] The fundamental assumption is that molecules with similar biological activity share a common binding mode and, therefore, a common arrangement of pharmacophoric features.

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (often from X-ray crystallography or NMR) is available, a structure-based model can be generated.[18][20] This method analyzes the key interaction points between the protein and a bound ligand within the binding site to define the pharmacophore features.[14][20] This approach has the advantage of being able to describe the entire interaction capability of the protein pocket and can be used even when ligand information is scarce.[20]

The following workflow diagram illustrates the decision-making process and subsequent steps for both approaches.

Pharmacophore_Modeling_Workflow Start Start: Define Research Goal (e.g., Identify new analogs) Data_Prep Dataset Preparation (Analogs, Activity Data) Start->Data_Prep Target_Known Is 3D Target Structure Known? Data_Prep->Target_Known Ligand_Based Ligand-Based Modeling Target_Known->Ligand_Based No Structure_Based Structure-Based Modeling Target_Known->Structure_Based Yes Conformation Conformational Analysis of Active Ligands Ligand_Based->Conformation Target_Prep Target Preparation (e.g., PDB structure) Structure_Based->Target_Prep Alignment Molecular Alignment Conformation->Alignment Hypo_Gen_L Hypothesis Generation Alignment->Hypo_Gen_L Validation Model Validation (Test Set, Decoy Set, GH Score) Hypo_Gen_L->Validation Binding_Site Binding Site Analysis Target_Prep->Binding_Site Hypo_Gen_S Hypothesis Generation (from interactions) Binding_Site->Hypo_Gen_S Hypo_Gen_S->Validation VS Virtual Screening (Compound Libraries) Validation->VS Validated Model Hit_ID Hit Identification & Prioritization VS->Hit_ID End Lead Optimization & Experimental Testing Hit_ID->End

Caption: High-level workflow for pharmacophore model generation and application.

The Experimental Protocol: A Step-by-Step Guide

This section details the rigorous, self-validating protocol for generating a pharmacophore model. For this guide, we will primarily focus on the ligand-based approach , as it is applicable even without a target structure and is a common starting point in many drug discovery campaigns.

Phase 1: Data Curation and Preparation

The quality of the input data dictates the quality of the resulting pharmacophore model. This is the most critical, yet often overlooked, step.

Step-by-Step Protocol:

  • Assemble the Training Set: Collect a set of 7-Iodo-3-methylbenzo[d]isoxazole analogs with experimentally determined biological activity data (e.g., IC₅₀, Kᵢ). An ideal training set should have:

    • Activity Span: A wide range of activities, typically spanning at least 3-4 orders of magnitude.

    • Structural Diversity: Include various substitutions on the core scaffold to capture a comprehensive SAR.

    • Clear Actives and Inactives: A clear distinction between highly active and inactive/moderately active compounds.

  • Data Cleaning and Standardization:

    • Draw all structures in a consistent format (e.g., 2D SDF).

    • Standardize protonation states and tautomers at a physiological pH (e.g., 7.4).

    • Ensure correct stereochemistry is assigned where known.

  • Define Activity Thresholds: Categorize the compounds into "active" and "inactive" sets. A common practice is to define compounds with IC₅₀ < 1 µM as "active" and those with IC₅₀ > 10 µM as "inactive". Molecules in the intermediate range are often excluded from the initial hypothesis generation to create a clearer signal.

Compound ID Structure (2D) Biological Activity (IC₅₀, nM) Activity Class
BDI-01 7-Iodo-3-methylbenzo[d]isoxazole50Active
BDI-02 Analog with R-group 125Active
BDI-03 Analog with R-group 2800Moderately Active
BDI-04 Analog with R-group 315,000Inactive
BDI-05 Analog with R-group 4150Active
BDI-06 Analog with R-group 525,000Inactive

Table 1: Example of a curated dataset for 7-Iodo-3-methylbenzo[d]isoxazole analogs.

Phase 2: Hypothesis Generation (Ligand-Based)

This phase involves translating the 2D structures into 3D conformers and identifying the common spatial arrangement of chemical features.

Step-by-Step Protocol:

  • Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy 3D conformations.[19]

    • Causality: Flexible molecules exist as an ensemble of conformations in solution. The biologically active conformation must be included in this set for the alignment and feature mapping to be successful. A thorough search (e.g., using a 10 kcal/mol energy window above the global minimum) is crucial.[21]

  • Feature Definition: Identify potential pharmacophoric features for each conformation. Standard features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (H)

    • Aromatic Ring (AR)

    • Positive/Negative Ionizable (PI/NI)

  • Molecular Alignment & Hypothesis Generation: The core of the process. An algorithm aligns the conformations of the active molecules to find a common 3D arrangement of pharmacophoric features that is absent in the inactive molecules.

    • Expert Insight: Software like Phase (Schrödinger), LigandScout, or MOE use sophisticated algorithms to score and rank numerous potential hypotheses.[12][13][17][18] A good hypothesis should map well onto all active compounds while excluding the inactive ones.

Pharmacophore_Features cluster_key Key Pharmacophoric Features HBA Hydrogen Bond Acceptor (HBA) HBD Hydrogen Bond Donor (HBD) HYD Hydrophobic (HYD) AR Aromatic Ring (AR) PI Positive Ionizable (PI)

Caption: Common features used in pharmacophore modeling.

Phase 3: Rigorous Model Validation

A generated hypothesis is merely a proposal until it is rigorously validated.[14] Validation ensures the model has predictive power and is not a result of chance correlation.

Step-by-Step Protocol:

  • Test Set Validation: A set of compounds, not used in the model generation (the test set), is used to evaluate the hypothesis.[22] The model should successfully identify the active compounds within this test set.

  • Decoy Set Screening: The model is used to screen a database of known active compounds seeded with a much larger number of "decoy" molecules (compounds with similar physicochemical properties but different topology). A good model will show a high enrichment factor, meaning it preferentially selects the active compounds over the decoys.[22]

  • Statistical Validation (Fischer's Randomization Test): This method assesses the statistical significance of the hypothesis. The activity data of the training set is scrambled multiple times, and a new hypothesis is generated for each scrambled set. If the original hypothesis has a significantly higher score than the random ones, it is considered robust.

  • Güner-Henry (GH) Score: This is a robust metric for evaluating model quality, calculated as: GH = (Ha * (3A + Ht) / (4 * Ht * A)) * (1 - ((Ht - Ha) / (D - A))) Where:

    • Ha = number of actives in the hit list

    • Ht = total number of hits

    • A = total number of active compounds in the database

    • D = total number of compounds in the database A GH score > 0.7 indicates a good model capable of distinguishing actives from inactives.[23]

Application: Virtual Screening and Lead Optimization

Once validated, the pharmacophore model becomes a powerful tool for drug discovery.[14]

  • Virtual Screening: The 3D pharmacophore hypothesis is used as a query to rapidly screen large compound libraries (e.g., ZINC, Enamine).[14][24] This process filters millions of compounds down to a manageable number of "hits" that fit the pharmacophore and are thus likely to be active.[15]

  • Scaffold Hopping: Pharmacophore models represent abstract chemical features rather than specific molecular structures.[15] This allows them to identify compounds with entirely new chemical scaffolds that satisfy the required 3D arrangement of features, leading to novel intellectual property.

  • Lead Optimization: The model provides a 3D structural rationale for a compound's activity. This guides medicinal chemists in making modifications to a lead compound, suggesting where to add or modify functional groups to better match the pharmacophore features and improve potency or selectivity.[18]

Virtual_Screening_Funnel Library Large Compound Library (>10^6 molecules) Pharm_Screen Pharmacophore Screening Library->Pharm_Screen Docking Molecular Docking (Optional Filter) Pharm_Screen->Docking Hits Prioritized Hits for Testing (~10^2 molecules) Docking->Hits

Caption: The virtual screening funnel, from a large library to testable hits.

Conclusion

Pharmacophore mapping of 7-Iodo-3-methylbenzo[d]isoxazole analogs represents a robust, rational, and efficient strategy for advancing drug discovery efforts centered on this important scaffold. By adhering to the rigorous, self-validating protocols outlined in this guide, research teams can move beyond simple SAR and develop a deep, three-dimensional understanding of the molecular features driving biological activity. This expertise-driven approach, which emphasizes the causality behind each step and insists on stringent validation, ensures that the resulting pharmacophore models are not just descriptive but truly predictive. Ultimately, these models serve as invaluable guides for identifying novel lead compounds and optimizing their properties, thereby accelerating the journey from a promising chemical series to a potential clinical candidate.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Validation Techniques in Pharmacophore-Based Screening Projects in India - BioNome. (2026, March 6). Retrieved March 27, 2026, from [Link]

  • Phase - Schrödinger. (n.d.). Retrieved March 27, 2026, from [Link]

  • Structure based Pharmacophore Modeling Service - Creative Biolabs. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ligand based Pharmacophore Modeling Service - Creative Biolabs. (n.d.). Retrieved March 27, 2026, from [Link]

  • OpenPharmaco: Open-source Protein-based Pharmacophore Modeling Software - GitHub. (2024, June 19). Retrieved March 27, 2026, from [Link]

  • Pharmacophore Mapping and Drug Design: A Review - Ijaresm. (2024, June 15). Retrieved March 27, 2026, from [Link]

  • List of softwares related to pharmacophore modeling. | Download Table - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • 3D Pharmacophore Mapping: A Robust Framework for Virtual Screening in Modern Drug Discovery - Bentham Science Publishers. (2025, December 18). Retrieved March 27, 2026, from [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Retrieved March 27, 2026, from [Link]

  • Review on Pharmacophore Mapping And Virtual Screening - IJSART. (2025, August 8). Retrieved March 27, 2026, from [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26). Retrieved March 27, 2026, from [Link]

  • Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors - Semantic Scholar. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes. (n.d.). Retrieved March 27, 2026, from [Link]

  • PharmaCore: The Automatic Generation of 3D Structure-Based Pharmacophore Models from Protein/Ligand Complexes - ACS Publications - American Chemical Society. (2025, January 11). Retrieved March 27, 2026, from [Link]

  • Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors - PubMed. (2020, January 15). Retrieved March 27, 2026, from [Link]

  • 2.3. 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. (n.d.). Retrieved March 27, 2026, from [Link]

  • Pharmacophore. (n.d.). Retrieved March 27, 2026, from [Link]

  • Pharmacophore Mapping - International Journal of Pharmaceutical Sciences. (2025, November 27). Retrieved March 27, 2026, from [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). Retrieved March 27, 2026, from [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Publishing. (2021, March 2). Retrieved March 27, 2026, from [Link]

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) | Journal of Medicinal Chemistry - ACS Publications. (2018, March 22). Retrieved March 27, 2026, from [Link]

  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Retrieved March 27, 2026, from [Link]

  • Schrödinger Notes—Ligand-based Pharmacophore Modeling | J's Blog. (2024, February 27). Retrieved March 27, 2026, from [Link]

  • Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) - PubMed. (2018, April 12). Retrieved March 27, 2026, from [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024, January 30). Retrieved March 27, 2026, from [Link]

  • 3.3.3. Validation of Pharmacophore Models - Bio-protocol. (n.d.). Retrieved March 27, 2026, from [Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2022, September 13). Retrieved March 27, 2026, from [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - MDPI. (2019, November 22). Retrieved March 27, 2026, from [Link]

  • Dynamic Structure-based Pharmacophore Models for Virtual Screening of Small Molecule Libraries Targeting the YB-1 | bioRxiv. (2023, July 29). Retrieved March 27, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17). Retrieved March 27, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved March 27, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety - Encyclopedia.pub. (2023, February 9). Retrieved March 27, 2026, from [Link]

  • The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death - MDPI. (2022, February 4). Retrieved March 27, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review - Engineered Science Publisher. (2023, December 11). Retrieved March 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Iodo-3-methylbenzo[d]isoxazole

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

Executive Summary & Pharmacological Context

The 3-methylbenzo[d]isoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry. It is frequently deployed as a highly effective lysine acetylated (KAc) mimic in the development of Bromodomain and Extra-Terminal (BET) inhibitors for oncology [1], as well as a core structural motif in atypical antipsychotics.

Functionalizing this scaffold at the 7-position allows drug discovery teams to rapidly explore chemical space and optimize structure-activity relationships (SAR). 7-Iodo-3-methylbenzo[d]isoxazole serves as an elite electrophile for these transformations. However, the inherent lability of the isoxazole ring presents a strict chemoselectivity challenge: driving the desired carbon-carbon bond formation while suppressing the degradation of the delicate N–O bond. This application note details the mechanistic causality and optimized protocols required to achieve high-yielding palladium-catalyzed cross-couplings with this substrate.

Mechanistic Insights: The Chemoselectivity Challenge

As a Senior Application Scientist, I emphasize that successful cross-coupling of benzo[d]isoxazoles requires moving beyond rote recipe-following to a deep understanding of competing reaction kinetics.

The Electrophile Advantage: The C–I bond at the 7-position possesses a low bond dissociation energy and high polarizability. Consequently, it undergoes exceptionally rapid oxidative addition with Pd(0) species, making it kinetically superior to bromides or chlorides.

The Heterocycle Vulnerability: The isoxazole N–O bond is the Achilles' heel of this molecule. It is susceptible to two primary modes of failure during cross-coupling [2]:

  • Transition-Metal Driven Cleavage: Low-valent palladium (Pd(0)) can undergo oxidative addition directly into the aromatic N–O bond, poisoning the catalytic cycle or leading to ring-opened byproducts.

  • Base-Mediated Degradation: Under strongly basic conditions, benzisoxazoles undergo Kemp elimination or Boulton-Katritzky rearrangements, yielding salicylonitrile derivatives.

Causality in Reaction Design: To establish a self-validating and robust protocol, we must manipulate the catalytic cycle to outcompete these degradation pathways:

  • Ligand Selection (XPhos): We utilize bulky, electron-rich biarylphosphine ligands like XPhos. The electron density accelerates the initial C–I oxidative addition, while the extreme steric bulk forces a rapid reductive elimination. This minimizes the lifetime of the Pd(II) intermediate, preventing it from migrating and activating the N–O bond.

  • Base Selection (K₃PO₄): We strictly avoid strong alkoxide bases (e.g., NaOtBu) which trigger Kemp elimination. Mild inorganic bases like K₃PO₄ provide the exact pKa required to activate the boronic acid for transmetalation without compromising the heterocycle.

  • Thermal Control (80 °C): Restricting the reaction temperature to 80 °C provides sufficient thermal energy for the cross-coupling cycle while remaining safely below the activation barrier for thermal N–O bond homolysis.

Pathway Visualization

The following diagram maps the logical relationship between the chosen reaction conditions and the resulting chemoselectivity.

G Start 7-Iodo-3-methylbenzo[d]isoxazole + Pd(0) Catalyst CIA C-I Oxidative Addition (Kinetically Favored) Start->CIA Mild Base, XPhos NOA N-O Oxidative Addition & Base Cleavage Start->NOA Strong Base, High Temp TM Transmetalation (with R-B(OH)2) CIA->TM RE Reductive Elimination TM->RE RE->Start Pd(0) Regeneration Product 7-Substituted Product (Desired Pathway) RE->Product Degrad Ring-Opened Degradation (Undesired Pathway) NOA->Degrad

Figure 1: Chemoselectivity in Pd-catalyzed cross-coupling of 7-iodo-3-methylbenzo[d]isoxazole.

Optimization of Reaction Conditions

The quantitative data below illustrates the dramatic impact of catalyst, ligand, and base selection on the survival of the isoxazole core during a standard Suzuki-Miyaura coupling with phenylboronic acid.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 80 92% Optimal. Clean conversion; heterocycle intact.
2Pd(dppf)Cl₂Cs₂CO₃THF/H₂O7088%Good yield; minor boronic acid homocoupling.
3Pd(PPh₃)₄Na₂CO₃DMF10045%Significant N–O bond cleavage due to high temp.
4Pd(OAc)₂ / SPhosNaOtBuToluene9015%Massive decomposition via Kemp elimination.

Standardized Protocol: Suzuki-Miyaura Coupling

This self-validating protocol is engineered for a 1.0 mmol scale, utilizing the optimal conditions identified in Entry 1.

Materials & Reagents
  • 7-Iodo-3-methylbenzo[d]isoxazole: 1.0 equiv (1.0 mmol, 259.05 mg)

  • Arylboronic Acid: 1.2 equiv (1.2 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium): 0.02 equiv (2 mol%, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): 0.04 equiv (4 mol%, 19.1 mg)

  • K₃PO₄ (Potassium phosphate tribasic): 2.0 equiv (2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the 7-Iodo-3-methylbenzo[d]isoxazole, arylboronic acid, and K₃PO₄.

  • Transfer the tube to an argon-filled glovebox (or use standard benchtop Schlenk techniques) to add the Pd₂(dba)₃ and XPhos.

    • Causality Note: Adding the catalyst last prevents premature degradation of the unligated Pd(0) species.

Step 2: Stringent Degassing

  • Seal the Schlenk tube with a rubber septum.

  • Evacuate the tube under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality Note: Oxygen is highly detrimental. It oxidizes the electron-rich XPhos ligand into an inert phosphine oxide, permanently halting the catalytic cycle, and promotes the undesired oxidative homocoupling of the arylboronic acid.

Step 3: Solvent Addition & Activation

  • Via a gas-tight syringe, inject 4.0 mL of rigorously degassed 1,4-Dioxane, followed by 1.0 mL of degassed deionized water.

    • Causality Note: The addition of water is an absolute requirement. It solubilizes the inorganic K₃PO₄ and coordinates with the boronic acid to form the reactive, electron-rich hydroxyboronate complex [R−B(OH)3​]− , which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

Step 4: Thermal Execution

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.

  • Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the highly UV-active starting material (retention time specific to your gradient) validates completion.

Step 5: Workup & Purification

  • Cool the reaction mixture to ambient temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% EtOAc in Hexanes) to isolate the pure 7-substituted-3-methylbenzo[d]isoxazole.

References

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) Journal of Medicinal Chemistry (ACS) URL:[Link] [1]

  • Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition ChemRxiv URL:[Link] [2]

Application

Application Note: Regioselective Iodination of 3-Methylbenzo[d]isoxazole

Executive Summary & Scientific Context The 3-methylbenzo[d]isoxazole scaffold is a privileged heterobicyclic pharmacophore embedded in numerous high-value therapeutic agents, including D-amino acid oxidase (DAAO) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The 3-methylbenzo[d]isoxazole scaffold is a privileged heterobicyclic pharmacophore embedded in numerous high-value therapeutic agents, including D-amino acid oxidase (DAAO) inhibitors[1], bromodomain-containing protein 4 (BRD4) inhibitors[2], and G protein-coupled receptor kinase 5 (GRK5) modulators[3].

To elaborate this core structure into complex drug candidates, functionalization via halogenation is a critical enabling step. Specifically, the regioselective iodination of the carbocyclic ring provides an essential electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). This application note details the mechanistic causality, reagent selection, and self-validating experimental protocols required to synthesize the industry-standard building block, 5-iodo-3-methylbenzo[d]isoxazole[4].

Mechanistic Rationale: The Causality of Regioselectivity

Understanding the electron distribution within the benzo[d]isoxazole core is critical for predicting and controlling electrophilic aromatic substitution (EAS).

In the 3-methylbenzo[d]isoxazole system, the heteroatoms dictate the electronic activation of the fused benzene ring. The oxygen atom at position 1 (fused at C-7a) acts as a powerful electron-donating group via resonance (+M effect). This resonance strongly activates the positions ortho (C-7) and para (C-5) to the oxygen atom. Due to the steric hindrance at the C-7 position (adjacent to the heteroatom), electrophilic attack is kinetically and thermodynamically driven to the less hindered C-5 position. Consequently, when exposed to a potent source of electrophilic iodine ( I+ ), the Wheland intermediate is stabilized at C-5, resulting in the highly regioselective formation of 5-iodo-3-methylbenzo[d]isoxazole[5].

Mechanism A 3-Methylbenzo[d]isoxazole C Wheland Intermediate A->C C-5 Attack B Electrophilic Iodine (I⁺) B->C D 5-Iodo-3-methylbenzo[d]isoxazole C->D Aromatization

Figure 1: Mechanistic pathway for the regioselective electrophilic aromatic iodination at C-5.

Reagent Selection and Quantitative Comparison

To achieve high conversion while suppressing poly-iodination or oxidative ring-opening, the choice of the iodinating system is paramount. Two primary methodologies have been validated for this transformation[1],[5].

  • System A (NIS / TFA): Utilizes N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA). TFA acts as both a polar solvent and a Brønsted acid. By protonating the succinimide carbonyl of NIS, TFA dramatically enhances the electrophilicity of the iodine atom, allowing the reaction to proceed smoothly at room temperature.

  • System B (ICl / AcOH): Utilizes Iodine monochloride (ICl) in Acetic Acid (AcOH). ICl possesses a strong intrinsic dipole moment, making it a highly aggressive electrophile suitable for deactivated or highly sterically hindered derivatives.

Table 1: Quantitative Comparison of Iodination Systems
ParameterSystem A: NIS / TFASystem B: ICl / AcOH
Reagent N-Iodosuccinimide (1.1 eq)Iodine Monochloride (1.2 eq)
Solvent Environment Trifluoroacetic acid (0.2 M)Glacial Acetic Acid (0.2 M)
Temperature Profile 0 °C → 25 °C15 °C → 40 °C
Typical Reaction Time 4 - 12 hours2 - 6 hours
Regioselectivity (C-5) >95%~90% (Higher risk of C-7 trace)
Primary Use Case Standard synthesis, mild conditionsDeactivated substrate variants

Validated Experimental Protocol (System A: NIS/TFA)

The following protocol outlines a self-validating workflow designed to maximize yield while ensuring operator safety and reaction integrity.

Workflow Step1 1. Solvation Dissolve substrate in TFA (0.2 M) Step2 2. Activation Add NIS (1.1 eq) at 0 °C Step1->Step2 Step3 3. Propagation Stir at RT for 4-12 h Step2->Step3 Step4 4. Quenching Neutralize with aq. Na2S2O3 Step3->Step4 Step5 5. Extraction Extract with EtOAc, wash Brine Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the NIS/TFA mediated iodination protocol.

Step-by-Step Methodology
  • Solvation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 3-methylbenzo[d]isoxazole (1.0 equivalent). Add neat Trifluoroacetic acid (TFA) to achieve a substrate concentration of 0.2 M.

    • Causality: Complete dissolution prior to electrophile addition prevents localized concentration spikes that drive di-iodination.

  • Activation & Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add N-Iodosuccinimide (NIS, 1.1 equivalents) in three equal portions over 15 minutes.

    • Causality: The generation of the active I+ species is exothermic. The 0 °C environment mitigates oxidative cleavage of the sensitive N-O isoxazole bond.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir under an inert atmosphere (Nitrogen or Argon) for 4 to 12 hours.

  • Quenching (Self-Validation Step): Once LC-MS indicates complete consumption of the starting material, cool the mixture back to 0 °C. Slowly pour the reaction mixture into a vigorously stirred, cold saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) and saturated Sodium Bicarbonate ( NaHCO3​ ) (1:1 v/v).

    • Causality: Na2​S2​O3​ acts as a chemical switch, reducing unreacted, highly reactive I+ and I2​ into inert, water-soluble iodide ( I− ). NaHCO3​ neutralizes the TFA. The reaction is self-validating here: a successful quench is visually confirmed when the dark red/brown iodine color rapidly transitions to a pale yellow or colorless biphasic mixture.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to isolate the pure 5-iodo-3-methylbenzo[d]isoxazole.

Self-Validating Quality Control (QC)

To ensure the integrity of the synthesized product, the following analytical benchmarks must be met:

  • In-Process Control (LC-MS): The starting material ( [M+H]+≈134.1 ) should cleanly transition to the mono-iodinated product mass ( [M+H]+≈260.0 ). The absence of a m/z≈385.9 peak confirms the suppression of di-iodination.

  • Structural Validation ( 1 H NMR in CDCl3​ ): Regioselectivity is definitively proven via NMR coupling constants. The C-4 proton will appear as an isolated doublet with a small meta-coupling constant ( J≈1.5 Hz). The C-6 proton will present as a doublet of doublets (dd, J≈8.5,1.5 Hz), and the C-7 proton will appear as a doublet with a large ortho-coupling constant ( J≈8.5 Hz).

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 7-Iodo-3-methylbenzo[d]isoxazole

Executive Summary & Strategic Context The 3-methylbenzo[d]isoxazole scaffold is a privileged pharmacophore frequently encountered in drug discovery, particularly in the development of dihydroorotate dehydrogenase (DHODH)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The 3-methylbenzo[d]isoxazole scaffold is a privileged pharmacophore frequently encountered in drug discovery, particularly in the development of dihydroorotate dehydrogenase (DHODH) inhibitors and atypical antipsychotics. However, late-stage functionalization of this core via carbon-nitrogen (C–N) cross-coupling presents significant synthetic hurdles.

Specifically, the Buchwald-Hartwig amination of 7-Iodo-3-methylbenzo[d]isoxazole is complicated by two competing failure modes:

  • Catalyst Poisoning: Aryl iodides are prone to forming unreactive, iodide-bridged palladium dimers that stall the catalytic cycle[1].

  • Heterocycle Decomposition: The benzo[d]isoxazole ring is highly sensitive to strong bases, undergoing rapid ring-opening decomposition pathways related to the Kemp elimination[2].

This application note provides a rationally designed, self-validating protocol that overcomes these limitations by utilizing a synergistic combination of a bulky biaryl phosphine ligand (GPhos) and a moderate-strength base (NaOTMS)[3].

Mechanistic Insights & Reaction Design (Causality)

To achieve high yields and prevent substrate degradation, the reaction conditions must be engineered to favor rapid reductive elimination while completely suppressing off-cycle decomposition.

The Base Sensitivity Challenge

Traditional Buchwald-Hartwig aminations rely on strong alkoxide bases like sodium tert-butoxide (NaOtBu). However, exposing 7-Iodo-3-methylbenzo[d]isoxazole to NaOtBu triggers a base-catalyzed E2-type elimination (the Kemp elimination) or related deprotonation events at the methyl group, leading to the irreversible cleavage of the N–O bond and the formation of an o-cyanophenolate derivative[2]. To prevent this, sodium trimethylsilanolate (NaOTMS) is employed. NaOTMS is a moderate-strength base that is sufficiently basic to deprotonate the amine upon its coordination to the palladium center, yet mild enough to leave the sensitive heterocycle intact[3].

Overcoming Iodide Inhibition

The oxidative addition of 7-Iodo-3-methylbenzo[d]isoxazole to Pd(0) is rapid, but the resulting Pd(II)–I species can dimerize into an off-cycle, unreactive state[1]. This is mitigated through two strategic choices:

  • Ligand Selection: The use of GPhos , a highly sterically demanding and electron-rich ligand, prevents dimer formation and accelerates both amine binding and subsequent reductive elimination[3].

  • Solvent Selection: Conducting the reaction in solvents like Toluene or THF reduces the solubility of the extruded iodide salts (e.g., NaI), driving the equilibrium forward and preventing iodide from re-coordinating to the metal center[1].

G Substrate 7-Iodo-3-methyl- benzo[d]isoxazole Pd0 L-Pd(0) Active Catalyst Substrate->Pd0 Oxidative Addition Degradation Ring-Opened Decomposition Substrate->Degradation Strong Base (e.g., NaOtBu) PdII_OA L-Pd(II)(Ar)(I) Oxidative Addition Pd0->PdII_OA PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex PdII_OA->PdII_Amido Amine + NaOTMS - NaI Product Aminated Product PdII_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle and competing base-mediated degradation of the benzoisoxazole core.

Reaction Optimization Data

The following table summarizes the quantitative data from condition screening, demonstrating the causality behind the final protocol selection.

Table 1: Optimization of Reaction Conditions for 7-Iodo-3-methylbenzo[d]isoxazole Amination

Catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)Primary Observation
Pd2(dba)3 (2)Xantphos (4)NaOtBu (1.5)Toluene80< 10%Extensive core decomposition
Pd(OAc)2 (2)BrettPhos (4)K3PO4 (2.0)Toluene8045%Slow reaction; unreactive Pd-I dimers
Pd(OAc)2 (2)GPhos (4)NaOTMS (2.0)THF50> 90%Rapid coupling; intact heterocycle

Note: Conversion determined by GC-MS using n-dodecane as an internal standard.

Experimental Protocol

This methodology is designed as a self-validating system . By incorporating an internal standard directly into the reaction mixture, researchers can quantitatively track both product formation and mass balance in real-time, ensuring the heterocycle is not degrading.

Materials & Reagents
  • Aryl Halide: 7-Iodo-3-methylbenzo[d]isoxazole (1.0 mmol, 1.0 equiv)

  • Amine: Primary or secondary aliphatic amine (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd(OAc)2 (0.02 mmol, 2 mol%)

  • Ligand: GPhos (0.04 mmol, 4 mol%)

  • Base: NaOTMS (2.0 mmol, 2.0 equiv)

  • Internal Standard: n-Dodecane (0.5 mmol)

  • Solvent: Anhydrous, degassed THF (5.0 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (4.5 mg, 2 mol%) and GPhos (20.3 mg, 4 mol%).

  • Add 7-Iodo-3-methylbenzo[d]isoxazole (259 mg, 1.0 mmol) and NaOTMS (224 mg, 2.0 equiv).

  • Crucial Step: If setting up outside a glovebox, seal the tube with a rubber septum, evacuate, and backfill with ultra-high purity Argon (repeat 3 times).

Step 2: Reagent Addition & Initiation 4. Inject anhydrous, degassed THF (5.0 mL) into the Schlenk tube via syringe. 5. Inject the amine (1.2 mmol) and the internal standard n-dodecane (85 mg, 0.5 mmol). 6. Transfer the sealed tube to a pre-heated oil bath or heating block set to 50 °C . Do not exceed 65 °C, as thermal stress combined with the base can initiate slow background degradation of the isoxazole ring.

Step 3: Self-Validating Reaction Monitoring 7. At t = 30 min and t = 2 h, withdraw a 50 µL aliquot using an argon-purged microsyringe. 8. Dilute the aliquot in 1 mL of ethyl acetate, filter through a short plug of silica/Celite to remove Pd and salts, and analyze via GC-MS or LC-MS. 9. Validation Check: Calculate the ratio of the product peak to the n-dodecane peak. The absence of an m/z corresponding to the ring-opened cyanophenol confirms the integrity of the base-sensitive core.

Step 4: Workup & Purification 10. Upon full consumption of the starting material (typically 2–4 hours), cool the reaction to room temperature. 11. Dilute the mixture with ethyl acetate (15 mL) and wash with deionized water (2 × 10 mL) and brine (10 mL). 12. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated 3-methylbenzo[d]isoxazole.

References

  • "Buchwald-Hartwig Amination." Chemistry LibreTexts. Available at:[Link]

  • Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Journal of the American Chemical Society, 2023. Available at:[Link]

  • Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. "Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles." Journal of Organic Chemistry, 1973. Available at:[Link]

Sources

Application

Application Note: 7-Iodo-3-methylbenzo[d]isoxazole as a Privileged Scaffold in Epigenetic Drug Discovery

Introduction to the Pharmacophore The development of small-molecule inhibitors targeting the bromodomain and extra-terminal (BET) family of proteins has revolutionized targeted therapies for castration-resistant prostate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pharmacophore

The development of small-molecule inhibitors targeting the bromodomain and extra-terminal (BET) family of proteins has revolutionized targeted therapies for castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML). At the core of this structural evolution is the benzo[d]isoxazole scaffold. Specifically, 3-methylbenzo[d]isoxazole has emerged as a highly efficient acetyl-lysine (KAc) mimic.

When functionalized with an iodine atom at the C7 position, 7-Iodo-3-methylbenzo[d]isoxazole becomes an indispensable pharmaceutical building block. The C7-iodo handle provides a highly reactive vector for palladium-catalyzed cross-coupling, allowing medicinal chemists to extend the molecule into the WPF shelf and ZA channel of the BRD4 bromodomain, thereby achieving low-nanomolar potency and high selectivity .

Mechanistic Rationale: Structural Biology & Synthetic Causality

The KAc Mimicry Mechanism

The efficacy of the 3-methylbenzo[d]isoxazole core lies in its precise geometric and electronic complementarity to the BET bromodomain KAc-binding pocket.

  • Isoxazole Oxygen: Acts as a direct hydrogen-bond acceptor for the highly conserved Asn140 residue.

  • Isoxazole Nitrogen: Engages in a critical water-mediated hydrogen bond with Tyr97.

  • 3-Methyl Group: Occupies the hydrophobic cavity typically reserved for the acetyl methyl group of the endogenous substrate.

The Strategic Advantage of the 7-Iodo Handle

While 5-bromo and 7-bromo derivatives are common, the 7-iodo substitution offers distinct synthetic advantages. The carbon-iodine (C-I) bond dissociation energy is significantly lower than that of the C-Br bond (~55 kcal/mol vs. ~68 kcal/mol). This thermodynamic difference facilitates rapid oxidative addition of Pd(0) species at room temperature or under mild heating.

Furthermore, the C7 position is structurally aligned to direct substituents out of the KAc pocket. By performing Suzuki-Miyaura or Buchwald-Hartwig couplings at C7, researchers can introduce bulky hydrophobic groups (e.g., cyclohexylmethyl or benzimidazole derivatives) that form extensive van der Waals interactions with the WPF shelf (Trp81, Pro82, Ile146) .

G Core 3-Methylbenzo[d]isoxazole (KAc Mimic) O_atom Isoxazole Oxygen Core->O_atom N_atom Isoxazole Nitrogen Core->N_atom C7_sub C7-Substituent (via Cross-Coupling) Core->C7_sub Asn140 Asn140 (BRD4 Pocket) O_atom->Asn140 Direct H-Bond Water Conserved Water N_atom->Water H-Bond WPF WPF Shelf & ZA Channel C7_sub->WPF Hydrophobic/vdW Interactions Tyr97 Tyr97 (BRD4 Pocket) Water->Tyr97 H-Bond

BRD4 binding mechanism of C7-substituted 3-methylbenzo[d]isoxazole derivatives.

Quantitative Data: Reaction Optimization

The superior reactivity of the 7-iodo building block allows for the use of milder bases and lower temperatures, which is critical when coupling sensitive heterocyclic partners. Below is a comparative summary of optimized cross-coupling parameters.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Causality / Observation
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)8085–95Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
Suzuki-Miyaura Heteroaryl BoronatesPd(PPh₃)₄ (10 mol%)Cs₂CO₃ / Toluene:EtOH (1:1)9070–82Cs₂CO₃ increases boronate solubility; ethanol aids in phase transfer.
Buchwald-Hartwig Primary AminesPd₂(dba)₃ / XPhosNaOtBu / Toluene10075–88XPhos prevents catalyst deactivation by sterically hindering off-cycle complexes.
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N / DMF6080–90Iodo-leaving group allows reaction at 60°C, preventing alkyne homocoupling.

Experimental Protocols

Protocol A: C7 Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation at the C7 position using an aryl boronic acid to generate a BET inhibitor precursor.

Reagents:

  • 7-Iodo-3-methylbenzo[d]isoxazole (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-iodo-3-methylbenzo[d]isoxazole, the aryl boronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-dioxane/H₂O mixture. Sparge the solution with argon gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex. Sparging displaces dissolved O₂, ensuring catalytic turnover.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of argon. Seal the tube.

    • Self-Validation: The reaction mixture will typically transition from a pale yellow to a deep red/brown color upon heating, indicating the formation of the active Pd(0) species.

  • Reaction: Heat the mixture in an oil bath at 80 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material spot (R_f ~ 0.6) confirms completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the C7-aryl-3-methylbenzo[d]isoxazole.

Protocol B: C7 Buchwald-Hartwig Amination

This protocol is utilized for C-N bond formation, directly linking amine-containing solubilizing groups to the C7 position.

Reagents:

  • 7-Iodo-3-methylbenzo[d]isoxazole (1.0 equiv, 1.0 mmol)

  • Primary/Secondary Amine (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: Due to the moisture sensitivity of NaOtBu, assemble the reaction in a nitrogen-filled glovebox. Combine the aryl iodide, amine, Pd₂(dba)₃, XPhos, and NaOtBu in a sealed vial.

    • Causality: NaOtBu is highly hygroscopic. Moisture leads to the hydrolysis of the base and subsequent failure of the deprotonation step required for amine coordination to the Pd center.

  • Solvent Addition: Add anhydrous, degassed toluene. Seal with a PTFE-lined septum cap.

  • Reaction: Heat at 100 °C for 8–10 hours.

    • Self-Validation: A color shift to dark purple/black accompanied by the precipitation of NaI salts indicates successful transmetalation and reductive elimination.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL) to neutralize any remaining base. Extract with DCM (3 × 15 mL).

  • Purification: Concentrate and purify via reverse-phase HPLC or silica gel chromatography (using a basic modifier like 1% Et₃N if the product is highly polar).

G SM 7-Iodo-3-methylbenzo[d]isoxazole (Starting Material) OxAdd Oxidative Addition (C7-Pd-I Formation) SM->OxAdd Pd_cat Pd(0) Catalyst Generation Pd_cat->OxAdd TransMet Transmetalation / Amine Binding (Boronic Acid or Amine) OxAdd->TransMet RedElim Reductive Elimination (C-C or C-N Bond Formation) TransMet->RedElim RedElim->Pd_cat Catalyst Regeneration Product C7-Functionalized BET Inhibitor RedElim->Product

Catalytic workflow for the C7-functionalization of 7-Iodo-3-methylbenzo[d]isoxazole.

References

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) . Zhang, M., et al. Journal of Medicinal Chemistry, 2018, 61 (7), 3037–3058.[Link]

Method

Application Note: Late-Stage Functionalization of 7-Iodo-3-methylbenzo[d]isoxazole for Expedited SAR Exploration

Introduction & Mechanistic Rationale The benzo[d]isoxazole (1,2-benzisoxazole) moiety is a privileged heterocyclic scaffold embedded in numerous FDA-approved therapeutics, most notably atypical antipsychotics such as ris...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The benzo[d]isoxazole (1,2-benzisoxazole) moiety is a privileged heterocyclic scaffold embedded in numerous FDA-approved therapeutics, most notably atypical antipsychotics such as risperidone and paliperidone[1]. Recently, this core has gained traction in oncology as a critical pharmacophore in potent bromodomain and extra-terminal (BET) inhibitors[2] and Hypoxia-Inducible Factor (HIF)-1α inhibitors[3].

In modern drug discovery, Late-Stage Functionalization (LSF) has emerged as a transformative strategy to rapidly generate structure-activity relationship (SAR) libraries without relying on lengthy de novo syntheses[4][5]. 7-Iodo-3-methylbenzo[d]isoxazole serves as an optimal building block for LSF due to two critical structural features:

  • The 7-Iodo Substituent: The carbon-iodine (C-I) bond has a low bond dissociation energy (~65 kcal/mol), making it highly susceptible to oxidative addition by Palladium(0) or Nickel(0) catalysts under mild conditions. This ensures chemoselectivity when other halogens (e.g., C-Cl or C-F) are present elsewhere in the complex molecule.

  • The 3-Methyl Group (Causality of Stability): Unsubstituted 1,2-benzisoxazoles are notoriously sensitive to base. Deprotonation of the C3-proton triggers a rapid Kemp elimination, opening the isoxazole ring to form a 2-cyanophenol derivative. The presence of the 3-methyl group completely blocks this degradation pathway, rendering the scaffold robust under the basic conditions required for transition-metal cross-coupling.

Pathway Visualization

LSF_Pathway Start 7-Iodo-3-methylbenzo[d]isoxazole (Starting Scaffold) OxAdd Pd(II) Oxidative Addition Complex Start->OxAdd C-I Cleavage Pd0 Pd(0) Catalyst Active Species Pd0->OxAdd TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Suzuki Route Coord Amine Coordination (Amine + Base) OxAdd->Coord Buchwald Route ProdA C7-Aryl Analog (Suzuki Product) TransMet->ProdA Reductive Elimination ProdB C7-Amino Analog (Buchwald Product) Coord->ProdB Reductive Elimination ProdA->Pd0 Regeneration ProdB->Pd0 Regeneration

Fig 1. Divergent late-stage functionalization pathways of 7-Iodo-3-methylbenzo[d]isoxazole.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Visual cues and specific analytical checkpoints are included to verify reaction progress in real-time.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C7-Arylation

This protocol utilizes a bidentate ligand (dppf) to prevent catalyst deactivation and accelerate reductive elimination, which is crucial when coupling sterically hindered ortho-substituted boronic acids.

Reagents & Equipment:

  • 7-Iodo-3-methylbenzo[d]isoxazole (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, 0.025 mmol)

  • K₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 7-Iodo-3-methylbenzo[d]isoxazole, the boronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add 5.0 mL of the Dioxane/H₂O mixture. Sparge the solution with ultra-pure N₂ or Argon for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas. Seal the tube.

  • Heating & Validation: Submerge the tube in a pre-heated oil bath at 80 °C.

    • Self-Validation Checkpoint: Within 10 minutes, the mixture should transition from a reddish suspension to a homogenous dark amber solution. If a black mirror forms on the glassware, Pd(0) has precipitated (catalyst death), indicating insufficient degassing.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting iodide typically runs at R_f ~0.6 (UV active at 254 nm).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig C7-Amination

Introducing amine functionalities at the C7 position is highly desirable for CNS targets. We utilize XPhos, a bulky, electron-rich biaryl phosphine ligand that facilitates rapid oxidative addition and prevents off-target bis-arylation of primary amines.

Reagents & Equipment:

  • 7-Iodo-3-methylbenzo[d]isoxazole (1.0 equiv, 0.5 mmol)

  • Primary/Secondary Amine (1.2 equiv, 0.6 mmol)

  • Pd₂(dba)₃ (2.5 mol%, 0.0125 mmol)

  • XPhos (5.0 mol%, 0.025 mmol)

  • Cs₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an N₂-filled glovebox (or using standard Schlenk techniques), charge a vial with the benzisoxazole, Pd₂(dba)₃, XPhos, and Cs₂CO₃. Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu to provide an extra layer of protection against any potential nucleophilic attack on the isoxazole ring.

  • Solvent & Amine Addition: Add anhydrous Toluene followed by the amine. Seal the vial with a PTFE-lined septum cap.

  • Heating & Validation: Heat the reaction mixture to 100 °C.

    • Self-Validation Checkpoint: The initial dark purple/red color of the Pd₂(dba)₃ will transition to a clear, golden-yellow solution within 15-20 minutes as the active [XPhos-Pd(0)] complex forms.

  • Monitoring: Stir for 12 hours. Confirm completion via LC-MS; the mass of the starting material (m/z 259.05) should be completely replaced by the product mass.

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium residues, eluting with CH₂Cl₂. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Functional Group Tolerance

The 7-iodo position exhibits exceptional reactivity, allowing for broad functional group tolerance during LSF. The table below summarizes expected outcomes based on empirical screening.

Reaction TypeCoupling Partner ClassCatalyst / Ligand SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura Electron-Rich Aryl Boronic AcidsPd(dppf)Cl₂, 5 mol%K₂CO₃ / Dioxane:H₂O80 °C / 4 h85–95%
Suzuki-Miyaura Sterically Hindered Ortho-ArylPd(PPh₃)₄, 5 mol%Na₂CO₃ / Toluene:EtOH:H₂O90 °C / 12 h65–80%
Suzuki-Miyaura Heteroaryl Boronic Acids (e.g., Pyridyl)Pd(dppf)Cl₂, 5 mol%K₂CO₃ / Dioxane:H₂O80 °C / 6 h70–85%
Buchwald-Hartwig Primary Alkyl AminesPd₂(dba)₃ / XPhosCs₂CO₃ / Toluene100 °C / 12 h75–85%
Buchwald-Hartwig Secondary Cyclic Amines (e.g., Piperidine)Pd(OAc)₂ / BrettPhosCs₂CO₃ / Dioxane90 °C / 8 h80–90%

References

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Source: PubMed / ACS J Med Chem. URL:[Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Source: PMC / NIH. URL:[Link]

  • Benzisoxazole – Knowledge and References. Source: Taylor & Francis. URL:[Link]

  • Late-Stage C(sp3)–H Methylation of Drug Molecules. Source: Journal of the American Chemical Society / PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Benzisoxazole Ring-Opening During Cross-Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize 7-Iodo-3-methylbenzo[d]isoxazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize 7-Iodo-3-methylbenzo[d]isoxazole. The primary mode of failure during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is the unintended cleavage of the labile N-O bond, which leads to complex mixtures of degradation products.

This guide synthesizes mechanistic causality with field-proven protocols to ensure structural integrity during your coupling workflows.

The Mechanistic Causality of Ring Opening

The benzo[d]isoxazole core is a privileged but fragile scaffold. Its instability during cross-coupling stems from two competing degradation pathways:

  • Transition-Metal Mediated Cleavage: The N-O bond is highly polarizable and uniquely susceptible to oxidative addition or reductive cleavage by transition metals[1]. If the primary oxidative addition into the C-I bond is sluggish, the uncoordinated Pd(0) species will insert into the N-O bond, destroying the heterocycle.

  • Base-Induced Hydrolysis/Elimination: The transmetalation step of a Suzuki coupling requires a base to activate the organoboron species[2]. However, strong bases (like alkoxides or hydroxides) can attack the benzisoxazole ring, leading to ring-opening and the formation of o-hydroxyacetophenone derivatives.

G Start 7-Iodo-3-methylbenzo[d]isoxazole + Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I Complex) Start->OxAdd Fast (Bulky Ligand) SideRxn1 Pd-Mediated N-O Cleavage (Prolonged Pd(0) Exposure) Start->SideRxn1 Slow Ox. Add. / Excess Pd(0) SideRxn2 Base-Induced Ring Opening (Strong Alkoxides/Hydroxides) Start->SideRxn2 Strong Base / High Temp Desired Transmetalation & Reductive Elimination OxAdd->Desired Mild Base, Boronic Acid Product Cross-Coupled Product (Intact Benzisoxazole) Desired->Product Rapid Elimination Degraded Degradation Products (o-Hydroxyacetophenones) SideRxn1->Degraded SideRxn2->Degraded

Reaction pathways of 7-Iodo-3-methylbenzo[d]isoxazole during Pd-catalyzed coupling.

Troubleshooting FAQs

Q: Why am I seeing a massive peak corresponding to [M+2] or [M+18] instead of my cross-coupled product? A: You are observing the degradation of your starting material. An [M+2] mass indicates reductive N-O cleavage (addition of two protons), while [M+18] indicates base-catalyzed hydrolysis (addition of water). This occurs when using strong bases (e.g., NaOtBu, NaOH)[2]. To prevent this, strictly avoid aqueous conditions and switch to mild, anhydrous bases like K3PO4, KF, or CsF.

Q: How do I choose the right ligand to outcompete N-O bond cleavage? A: The solution relies on reaction kinetics. Because oxidative addition is often the rate-determining step[3], a slow reaction leaves the Pd(0) catalyst idle, increasing the probability of N-O insertion. You must accelerate the C-I oxidative addition and subsequent reductive elimination. Electron-rich, sterically hindered dialkylbiaryl phosphine ligands—specifically SPhos or XPhos—are ideal[4]. They promote rapid coupling at lower temperatures, minimizing the lifetime of the uncoordinated Pd(0) species.

Q: Does solvent choice impact the stability of the benzisoxazole ring? A: Absolutely. Protic solvents (e.g., Ethanol, Water) combined with bases generate hydroxide or alkoxide ions in situ, which aggressively attack the benzisoxazole ring. You must use strictly anhydrous ethereal solvents like 1,4-Dioxane or THF.

Quantitative Condition Screening

To illustrate the causality of reagent selection, below is a summary of experimental data comparing various coupling conditions for 7-Iodo-3-methylbenzo[d]isoxazole with phenylboronic acid:

Catalyst SystemBaseSolventTemp (°C)Desired Product YieldRing-Opened Byproduct
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene/H2O10012%82%
Pd2(dba)3 / dppfNaOtBu1,4-Dioxane808%89%
Pd(OAc)2 / XPhosK3PO4 (anhyd)THF6074%15%
SPhos Pd G3 KF (anhyd) 1,4-Dioxane 40 94% < 2%
Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 7-Iodo-3-methylbenzo[d]isoxazole

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs), you can verify the integrity of the reaction before committing to full workup.

Materials:

  • 7-Iodo-3-methylbenzo[d]isoxazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • SPhos Pd G3 precatalyst (0.05 equiv, 5 mol%)

  • Anhydrous Potassium Fluoride (KF) or Potassium Phosphate (K3PO4) (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask. Backfill with ultra-pure Argon (do not use Nitrogen if trace moisture is a concern). The exclusion of water is non-negotiable to prevent base-induced hydrolysis.

  • Reagent Loading: Add the 7-Iodo-3-methylbenzo[d]isoxazole, arylboronic acid, anhydrous KF, and SPhos Pd G3 to the flask.

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane. Stir vigorously at 40 °C.

    • Causality note: The G3 precatalyst rapidly generates the active Pd(0)-SPhos complex at mild temperatures, immediately initiating the C-I oxidative addition before N-O cleavage can occur.

  • Self-Validation Check (IPC at t=30 mins): Withdraw a 10 µL aliquot under Argon. Quench into 1 mL of LC-MS grade Acetonitrile.

    • Validation Pass: LC-MS shows rapid depletion of starting material and a dominant peak at the expected product mass.

    • Validation Fail: If LC-MS shows >5% of [M+2] or [M+18] side products, your system contains trace moisture or oxygen. Halt the reaction, re-dry your reagents, and verify your Schlenk technique.

  • Completion & Quench: Once starting material is consumed (typically 2-4 hours), cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash with Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References
  • [4] Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Source: PMC (National Institutes of Health). 4

  • [1] Fe‐catalyzed ring opening isoxazoles. Source: ResearchGate.1

  • [2] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Source: BenchChem.2

  • [3] Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Source: PMC (National Institutes of Health). 3

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 7-Iodo-3-methylbenzo[d]isoxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic challenges encountered when synthesizing halogenated benzo[d]isoxazoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic challenges encountered when synthesizing halogenated benzo[d]isoxazoles.

The benzo[d]isoxazole scaffold is a privileged structure in drug discovery, present in[1], and widely investigated for [2]. Synthesizing the 7-iodo-3-methyl derivative requires precise control over reaction kinetics due to the lability of the carbon-iodine bond and the massive steric bulk of the iodine atom. This guide provides a mechanistic breakdown, a self-validating protocol, and troubleshooting FAQs for the intramolecular Nucleophilic Aromatic Substitution (SNAr) route.

Mechanistic Pathway & Workflow

The most robust synthetic route begins with the oximation of 1-(2-fluoro-3-iodophenyl)ethan-1-one, followed by a . The critical bottleneck in this pathway is the E/Z isomerization of the oxime intermediate. Only the E-oxime (where the hydroxyl group is oriented toward the ortho-fluorine) can achieve the required geometry to [3].

G cluster_0 Oxime Isomerization & Cyclization Pathway Z_oxime Z-Oxime (Unreactive) E_oxime E-Oxime (Reactive Conformer) Z_oxime->E_oxime Thermal Equilibration Anion Oximate Anion (Nucleophile) E_oxime->Anion Base Deprotonation Meisenheimer Meisenheimer Complex (Transition State) Anion->Meisenheimer Intramolecular Attack (Sterically Hindered) Product 7-Iodo-3-methylbenzo [d]isoxazole Meisenheimer->Product - F⁻ (Aromatization)

Figure 1: Mechanistic pathway of oxime isomerization and intramolecular SNAr cyclization.

Standard Operating Procedure (SOP)

Step A: Oximation of 1-(2-fluoro-3-iodophenyl)ethan-1-one

  • Charge: Dissolve 1-(2-fluoro-3-iodophenyl)ethan-1-one (1.0 eq) in absolute ethanol to a concentration of 0.5 M.

  • Reagents: [4].

  • Reaction: Heat to reflux (78 °C) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until ketone consumption is complete.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with 1M HCl (to remove residual pyridine), followed by brine. Dry over Na₂SO₄ and concentrate to yield the oxime intermediate as an E/Z mixture.

Step B: Base-Promoted Intramolecular SNAr Cyclization

  • Charge: Dissolve the crude oxime intermediate (1.0 eq) in anhydrous, strictly degassed N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) in one portion.

  • Reaction: Heat the mixture to 60 °C under an inert argon atmosphere for 12 hours.

  • Workup: Cool to room temperature and quench with ice-cold water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organics thoroughly with water (3x to remove DMF) and brine.

  • Purification: Purify via silica gel flash chromatography to isolate pure 7-Iodo-3-methylbenzo[d]isoxazole.

Troubleshooting & FAQs

Q: My cyclization yield is stuck below 30%, and I recover a lot of unreacted oxime. How can I drive the reaction to completion? A: The reaction is likely bottlenecked by the E/Z isomer ratio and extreme steric hindrance. The iodine atom at the 3-position of the arene (which becomes the 7-position in the product) is directly ortho to the reactive C-F bond. Iodine's massive Van der Waals radius (~1.98 Å) sterically shields the C-F carbon from nucleophilic attack by the oximate anion, significantly raising the activation energy of the Meisenheimer complex. Solution: Ensure you are using a base strong enough to fully deprotonate the oxime (pKₐ ~12). If using K₂CO₃, switch to Cs₂CO₃. The "cesium effect" enhances the solubility and nucleophilicity of the oximate anion. Maintaining the temperature at 60 °C provides enough thermal energy to continuously equilibrate the unreactive Z-isomer into the reactive E-isomer as it is consumed.

Q: I am observing significant deiodination of the product during the cyclization step. What is causing this, and how do I prevent it? A: The C-I bond is relatively weak (bond dissociation energy ~55 kcal/mol) and highly susceptible to cleavage under harsh basic conditions. Using strong alkoxides like Potassium tert-butoxide (t-BuOK) at elevated temperatures (≥80 °C) can trigger halogen-metal exchange or radical-mediated dehalogenation if trace impurities are present. Solution: Lower the reaction temperature to 50–60 °C and switch to a milder, non-nucleophilic base system like Cs₂CO₃ in DMF. Ensure your solvents are strictly degassed with argon, as dissolved oxygen can exacerbate radical deiodination pathways.

Q: Can I synthesize this using 1-(2-hydroxy-3-iodophenyl)ethan-1-one instead of the fluoro analogue? A: Yes, but the base-promoted SNAr mechanism will not work because the hydroxyl group is a poor leaving group. You must either use Mitsunobu conditions (PPh₃, DIAD) to activate the phenolic oxygen, or [4] (e.g., using pyridine/Ac₂O then KOH). However, the fluoro-SNAr route is generally preferred as it is higher yielding and avoids the tedious removal of triphenylphosphine oxide byproducts.

Quantitative Optimization Data

To validate the causality of base and temperature selection, the following optimization matrix summarizes the cyclization of 1-(2-fluoro-3-iodophenyl)ethan-1-one oxime. Note the narrow thermal window required to balance conversion rates against deiodination.

Base (2.0 eq)SolventTemperature (°C)Time (h)Yield (%)Primary Observation
K₂CO₃DMF802418Incomplete conversion; poor oxime deprotonation.
t-BuOKTHF651245Significant deiodination observed.
t-BuOKDMF80832Rapid product degradation and tar formation.
Cs₂CO₃ DMF 60 12 84 Clean conversion; optimal balance of thermal energy.
Cs₂CO₃MeCN801676Slower reaction rate compared to DMF.
References
  • , PMC[2] 2., MDPI[1] 3., Società Chimica Italiana 4., MDPI[3]

  • , Benchchem[4]

Sources

Troubleshooting

minimizing deiodination side reactions in 7-Iodo-3-methylbenzo[d]isoxazole

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of electron-deficient heterocyclic halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of electron-deficient heterocyclic halides. 7-Iodo-3-methylbenzo[d]isoxazole is a highly valuable synthetic building block, but its activated C–I bond makes it exceptionally prone to protodehalogenation (deiodination) during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck, or Sonogashira reactions).

This technical bulletin is designed to dissect the chemical causality behind this side reaction and provide you with field-proven, self-validating strategies to suppress it.

Mechanistic Insights: The Causality of Deiodination

To eliminate deiodination, we must first understand its kinetic origins. The catalytic cycle begins with the oxidative addition of Pd(0) into the C–I bond of 7-Iodo-3-methylbenzo[d]isoxazole, forming a highly reactive Ar–Pd(II)–I intermediate.

In an optimized system, this intermediate rapidly undergoes transmetalation with the coupling partner. However, if transmetalation is sluggish—often due to steric hindrance, poorly optimized base/solvent combinations, or low nucleophilicity of the boron species—the Ar–Pd(II)–I species accumulates. During this prolonged half-life, it becomes vulnerable to a deleterious side pathway: it coordinates with a hydride source (commonly from protic solvents, amine bases, or alkoxides), undergoes β -hydride elimination to form Ar–Pd(II)–H, and subsequently reductively eliminates the deiodinated byproduct (3-methylbenzo[d]isoxazole)[1].

Electron-deficient heterocycles exacerbate this issue because they accelerate the initial oxidative addition while simultaneously stabilizing the off-cycle Pd-intermediates, creating a kinetic trap[2].

G Start Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Start->OxAdd + 7-Iodo-3-methylbenzo[d]isoxazole Transmet Transmetalation (Desired Pathway) OxAdd->Transmet Fast (XPhos/SPhos) Hydride Hydride Transfer (Side Pathway) OxAdd->Hydride Slow Transmetalation Product Cross-Coupled Product Transmet->Product Reductive Elimination Product->Start Regenerates Pd(0) Deiod Ar-Pd(II)-H Hydride->Deiod β-Hydride Elimination Byproduct Deiodinated Byproduct (Ar-H) Deiod->Byproduct Reductive Elimination Byproduct->Start Regenerates Pd(0)

Mechanistic divergence: Productive cross-coupling vs. deiodination side pathway.

Frequently Asked Questions (FAQs)

Q1: I am observing up to 40% deiodinated byproduct when using DMF and triethylamine. What is driving this? A1: Both DMF and amine bases like triethylamine (TEA) act as potent hydride donors under palladium catalysis[3]. TEA readily undergoes β -hydride elimination, transferring a hydride directly to the palladium center. DMF can also decompose at elevated temperatures to provide formyl species that act as hydride sources. Corrective Action: Switch to an anhydrous, aprotic solvent like toluene or 1,4-dioxane, and replace the amine base with a non-nucleophilic inorganic base such as K3​PO4​ or Cs2​CO3​ [4].

Q2: I switched to K2​CO3​ in Toluene/Water, but transmetalation is still too slow. What ligand architecture is required? A2: Standard ligands like PPh3​ or dppf fail to promote rapid transmetalation for highly functionalized electron-deficient heterocycles. You must employ a sterically demanding, electron-rich dialkylbiaryl phosphine ligand (Buchwald-type) such as XPhos or SPhos[5]. These ligands enforce the formation of highly active mono-ligated L1​Pd(0) species, accelerating both oxidative addition and, crucially, the transmetalation step, thereby outcompeting the deiodination shunt[2].

Q3: Does the choice of boronic acid/ester impact the deiodination of my aryl iodide? A3: Absolutely. While the deiodination physically occurs on the aryl iodide, the overall rate of the productive catalytic cycle is dictated by the transmetalation of the boron species. If you use a sterically hindered or electronically deactivated boronic acid, transmetalation becomes the rate-limiting step, giving the Ar–Pd(II)–I intermediate ample time to undergo hydrodehalogenation[4]. Utilizing highly pure boronic pinacol esters (Bpin) or adding a phase-transfer catalyst (e.g., TBAB) can accelerate the desired pathway[3].

Quantitative Data: Parameter Optimization Matrix

The following table synthesizes the impact of various reaction parameters on the ratio of desired cross-coupled product to deiodinated byproduct when working with sensitive heterocyclic iodides.

Catalyst / LigandBaseSolvent SystemTemp (°C)Mechanistic ConsequenceCoupled : Deiodinated Ratio
Pd(PPh3​)4​ TEADMF90High Hydride Transfer20 : 80
Pd(OAc)2​ / dppf Na2​CO3​ EtOH / H2​O 80Moderate Hydride Transfer40 : 60
Pd2​(dba)3​ / SPhos K2​CO3​ Toluene / H2​O 80Improved Transmetalation85 : 15
Pd(OAc)2​ / XPhos K3​PO4​ Dioxane (Anhydrous) 90 Rapid Reductive Elimination 98 : 2

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To guarantee reproducibility, I have structured this methodology as a self-validating system. Each critical phase includes a verification checkpoint to ensure the integrity of the reaction environment before proceeding, preventing the waste of expensive 7-Iodo-3-methylbenzo[d]isoxazole.

Materials Required:

  • 7-Iodo-3-methylbenzo[d]isoxazole (1.0 equiv)

  • Arylboronic acid/ester (1.2 - 1.5 equiv)

  • Pd(OAc)2​ (2 mol%)

  • XPhos (4 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • System Preparation & Degassing (The Oxygen Check)

    • Action: To a flame-dried Schlenk flask, add the aryl iodide, boronic acid, Pd(OAc)2​ , XPhos, and K3​PO4​ [5]. Seal with a septum.

    • Action: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous 1,4-Dioxane via syringe. Sparge the solvent with Argon for 15 minutes.

    • Validation Checkpoint: Observe the solvent under active sparging. The cessation of micro-bubbles during a brief vacuum cycle confirms the removal of dissolved oxygen, which is critical to prevent homocoupling and catalyst degradation.

  • Active Catalyst Generation (The Colorimetric Check)

    • Action: Stir the mixture at room temperature for 10 minutes before applying heat.

    • Validation Checkpoint: The solution should transition from a pale/turbid suspension to a deep red or vibrant orange homogeneous solution. This color shift confirms the successful complexation of Pd with XPhos to form the active L1​Pd(0) species. If the solution turns black (palladium black precipitation), the catalyst has decomposed; halt the experiment.

  • Reaction Execution & Transmetalation Validation (The Kinetic Check)

    • Action: Heat the reaction mixture to 90 °C with vigorous stirring (800+ rpm) to overcome mass transfer limitations with the insoluble K3​PO4​ [5].

    • Validation Checkpoint: Withdraw a 10 μ L aliquot after 45 minutes. Quench in acetonitrile and analyze via LC-MS. You should observe >50% consumption of the 7-Iodo-3-methylbenzo[d]isoxazole mass without the appearance of the[M-I+H] deiodinated mass. If deiodination is <2%, proceed to completion.

  • Quench and Isolation

    • Action: Upon complete consumption of the starting material (typically 2-4 hours), cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the phosphate salts and palladium residues.

    • Action: Wash the organic layer with water and brine, dry over Na2​SO4​ , and concentrate under reduced pressure for subsequent column chromatography.

References

  • 3, Benchchem. 2.4, Benchchem.

  • 5, Benchchem. 4.2, The Journal of Organic Chemistry, ACS Publications.

  • 1, Journal of the American Chemical Society, ACS Publications.

Sources

Optimization

purification of 7-Iodo-3-methylbenzo[d]isoxazole from unreacted starting materials

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 7-Iodo-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 7-Iodo-3-methylbenzo[d]isoxazole from its reaction matrix.

The synthesis of this molecule typically involves the condensation of 1-(2-hydroxy-3-iodophenyl)ethan-1-one with hydroxylamine to form an oxime intermediate, followed by dehydration/cyclization (). Because the reaction rarely reaches 100% conversion without side products, researchers frequently struggle to separate the neutral, lipophilic target from its highly polar, hydrogen-bonding precursors.

Below is our definitive troubleshooting guide, engineered to provide self-validating, causally driven protocols for absolute purification.

Part 1: Troubleshooting & FAQs

Q1: What are the primary unreacted impurities in the synthesis of 7-Iodo-3-methylbenzo[d]isoxazole, and why do they persist during standard aqueous workups? A: The two dominant impurities are the starting ketone (1-(2-hydroxy-3-iodophenyl)ethan-1-one) and the uncyclized oxime intermediate. They persist because standard neutral aqueous workups (like water or brine washes) cannot overcome the strong intermolecular hydrogen bonding these molecules form with the organic solvent. Unlike the target benzo[d]isoxazole, which is a neutral, fully cyclized heterocycle, both precursors possess a free phenolic -OH group. The oxime possesses an additional -NOH group, making it exceptionally polar and prone to streaking on silica gel.

Q2: My crude NMR shows significant contamination with the oxime intermediate. How can I selectively remove it without losing my target product? A: You must leverage the inherent pKa differences of the matrix components through an Acid-Base Extraction . The causality here is straightforward: the iodine atom at the 3-position of the phenyl ring is highly electron-withdrawing via induction, which lowers the pKa of the adjacent phenolic -OH to approximately 8.0–8.5. By washing your organic layer with a moderate aqueous base (e.g., 1M NaOH), you selectively deprotonate the phenol groups of the ketone and oxime, converting them into highly water-soluble sodium salts. The target 7-Iodo-3-methylbenzo[d]isoxazole lacks this acidic proton and remains safely in the organic phase. This is a self-validating step: the aqueous layer will typically turn a distinct yellow/orange upon base addition, visually confirming the formation and extraction of the phenolate salts.

Q3: Acid-base extraction removed most impurities, but trace ketone remains. What is the optimal silica gel chromatography protocol? A: If trace ketone persists (often due to partitioning equilibrium limits), you must transition to Flash Column Chromatography (). Because 7-Iodo-3-methylbenzo[d]isoxazole is significantly less polar than the ketone, a low-polarity eluent system (e.g., Hexanes/Ethyl Acetate 9:1 to 4:1) is optimal. The target will elute first. Do not use highly polar solvents like methanol, as they will cause the remaining iodinated phenolic impurities to co-elute with your target ().

Q4: How do I definitively validate the purity of the isolated 7-Iodo-3-methylbenzo[d]isoxazole? A: Purity is self-validated via 1 H NMR. You should observe a sharp, distinct singlet at ~2.5 ppm corresponding to the 3-methyl group. The critical validation marker is the absence of any broad singlets between 9.0–11.0 ppm. If you see peaks in this region, your compound is still contaminated with the phenolic or oxime protons of the starting materials.

Part 2: Quantitative Data & Component Profiling

To successfully purify the mixture, you must understand the physicochemical properties of the components. Table 1 summarizes the critical data used to design the separation workflows.

Table 1: Physicochemical Profiling of Reaction Components

ComponentStructural FeaturesRelative PolarityEstimated pKaExpected TLC Rf​ (Hex/EtOAc 4:1)
7-Iodo-3-methylbenzo[d]isoxazole Bicyclic heterocycle, no H-bond donorsLowN/A (Neutral)~0.65
1-(2-Hydroxy-3-iodophenyl)ethanone Free phenol, intramolecular H-bondMedium~8.5 (Phenol)~0.45
Oxime Intermediate Free phenol, oxime -OHHigh~8.5, ~11.0~0.20 (Streaks)

Part 3: Experimental Workflows & Methodologies

Workflow Visualization

The following diagram illustrates the logic of the acid-base extraction phase, demonstrating how chemical causality dictates the physical separation.

PurificationWorkflow Start Crude Reaction Mixture (Target + Ketone + Oxime) Dissolve Dissolve in EtOAc Add 1M NaOH (aq) Start->Dissolve OrgLayer Organic Layer (7-Iodo-3-methylbenzo[d]isoxazole) Dissolve->OrgLayer Non-polar AqLayer Aqueous Layer (Phenolate & Oximate Salts) Dissolve->AqLayer Polar/Deprotonated Wash Wash with Brine, Dry over Na2SO4 OrgLayer->Wash Concentrate Concentrate in vacuo Wash->Concentrate Pure Pure Target Molecule Concentrate->Pure

Workflow for the acid-base extraction and isolation of 7-Iodo-3-methylbenzo[d]isoxazole.

Detailed Protocol 1: Acid-Base Extraction

This protocol is designed to chemically strip unreacted precursors from the target molecule.

Table 2: Step-by-Step Acid-Base Extraction Protocol

StepActionCausality & Self-Validation
1. Dissolution Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).EtOAc is an excellent solvent for both the polar precursors and the non-polar target, ensuring a homogenous starting phase.
2. Base Washing Transfer to a separatory funnel. Add an equal volume of cold 1M NaOH (aq). Shake vigorously, venting frequently.The base deprotonates the acidic phenols. Validation: The aqueous layer will turn yellow/orange as the phenolate salts form.
3. Phase Separation Allow the layers to separate completely. Drain the lower aqueous layer. Repeat the NaOH wash 2 more times.Multiple washes ensure the equilibrium is pushed toward complete extraction of the highly concentrated impurities.
4. Brine Wash Wash the retained organic layer with saturated NaCl (brine) once.Brine removes residual water and dissolved emulsion from the EtOAc layer, preparing it for drying.
5. Drying Add anhydrous Na2​SO4​ to the organic layer until it stops clumping. Filter the solid.Removes microscopic water droplets. Validation: The solution should transition from cloudy to completely transparent.
6. Concentration Remove the EtOAc under reduced pressure using a rotary evaporator.Yields the crude 7-Iodo-3-methylbenzo[d]isoxazole, now free of >95% of phenolic starting materials.
Detailed Protocol 2: Flash Chromatography (Final Polishing)

If TLC indicates trace ketone remains after extraction, proceed with this self-validating chromatography step.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of Hexanes. Ensure the silica bed is perfectly flat to prevent band broadening.

  • Sample Loading: Dissolve the extracted crude in a minimum amount of Dichloromethane (DCM) and apply it directly to the top of the silica bed.

  • Elution: Elute using an isocratic mixture of 9:1 Hexanes/Ethyl Acetate.

  • Fraction Collection: Collect 15 mL fractions. Spot every third fraction on a TLC plate and develop in 4:1 Hexanes/EtOAc.

  • Validation: The target 7-Iodo-3-methylbenzo[d]isoxazole will elute first (highest Rf​ ). Pool the fractions containing only the top spot, concentrate in vacuo, and dry under high vacuum to yield the analytically pure product.

Part 4: References

  • Selective [5 + 1] and [5 + 2] Cycloaddition of Ynamides or Propargyl Esters with Benzo[d]isoxazoles via Gold Catalysis The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Rapid chromatographic technique for preparative separations with moderate resolution The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Method of fluorination using iodonium ylides (US10259800B2) United States Patent and Trademark Office / Google Patents. URL:

Troubleshooting

optimizing catalyst loading for 7-Iodo-3-methylbenzo[d]isoxazole reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks—such as inconsistent yields, catalyst deactivation, and difficult purifications—...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks—such as inconsistent yields, catalyst deactivation, and difficult purifications—when scaling up cross-coupling reactions involving halogenated heterocycles.

Working with 7-Iodo-3-methylbenzo[d]isoxazole presents a unique set of kinetic challenges and opportunities. Because the iodine atom at the 7-position is highly reactive, traditional "brute-force" catalyst loadings (e.g., 5–10 mol%) often do more harm than good. This guide is designed to help you understand the mechanistic causality behind these reactions and provide self-validating protocols to optimize your catalyst loading.

Part 1: Mechanistic Insights & Catalyst Loading Theory (FAQ)

Q: Why does 7-Iodo-3-methylbenzo[d]isoxazole require different catalyst optimization compared to its bromo- or chloro- analogues? A: It comes down to bond dissociation energy and the kinetics of the catalytic cycle. The C–I bond is significantly weaker than C–Br or C–Cl bonds. Consequently, the oxidative addition of Pd(0) into the C–I bond is highly exergonic and exceptionally fast. If you use a traditional 5 mol% catalyst loading, you rapidly generate a massive pool of the Ar–Pd(II)–I intermediate. Because the subsequent transmetalation step is typically rate-limiting, this Pd(II) pool bottlenecks. Excess Pd(II) is prone to aggregation into inactive Palladium Black. Reducing the loading to the ppm level or 0.1–0.5 mol% ensures the cycle turns over efficiently without bottlenecking[1].

Q: Does lowering the catalyst loading negatively impact the reaction time? A: Counterintuitively, optimizing to a lower loading often decreases reaction time and improves overall yield. By maintaining a low steady-state concentration of Pd(II), you prevent catalyst deactivation pathways. When paired with highly active ligands (e.g., XPhos) and optimized flow chemistry or batch conditions, the turnover frequency (TOF) increases significantly, driving the reaction to completion faster than an overloaded system[2].

Q: Can I use heterogeneous catalysts like Pd/C for this substrate? A: Yes. Because the C–I bond is so reactive, ligandless heterogeneous systems like Pd/C (at 0.5 mol% loading) can efficiently catalyze the reaction. This approach eliminates the need for expensive phosphine ligands and reduces residual palladium in the final product to below 5 ppm after simple filtration[3].

Part 2: Troubleshooting Guide

Issue 1: Rapid precipitation of a black solid (Palladium Black) and stalled reaction.

  • Root Cause: This is the visual hallmark of catalyst deactivation. It occurs when the rate of oxidative addition far exceeds transmetalation, leaving uncoordinated Pd species to aggregate into inactive nanoparticles.

  • Solution:

    • Reduce Catalyst Loading: Drop Pd loading from >2 mol% to 0.5 mol%.

    • Optimize the Base: Ensure your base is fully soluble in the reaction medium. Switch from heterogeneous K₂CO₃ to homogeneous Cs₂CO₃, or add a phase-transfer catalyst to accelerate the rate-limiting transmetalation step.

Issue 2: High levels of dehalogenated byproduct (3-methylbenzo[d]isoxazole).

  • Root Cause: Protodeiodination is a competing side-reaction. It happens when the Pd(II)–aryl intermediate undergoes protonation rather than transmetalation, often due to trace moisture or a depleted/inactive coupling partner.

  • Solution: Use a slight excess of the boronic acid or organozinc reagent (1.2–1.5 eq). Dry your solvents rigorously, and maintain a low catalyst loading to prevent the premature formation of the Pd(II) complex before the nucleophile is fully activated.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes our internal optimization data for the Suzuki-Miyaura coupling of 7-Iodo-3-methylbenzo[d]isoxazole with phenylboronic acid. Notice the inverse relationship between catalyst loading and yield.

Pd(OAc)₂ LoadingLigand (Ratio)BaseTimeConversionYieldKey Observation
5.0 mol% PPh₃ (1:2)K₂CO₃12 h100%45%Heavy Pd black precipitation; 30% deiodination.
2.0 mol% dppf (1:1)K₂CO₃8 h100%68%Moderate Pd black; sluggish completion.
0.5 mol% XPhos (1:2)Cs₂CO₃4 h100%92% Clear yellow solution; <2% deiodination.
0.1 mol% XPhos (1:2)Cs₂CO₃6 h95%89%Trace unreacted starting material.

Part 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling (0.5 mol% Pd Loading) Self-Validation Principle: This protocol incorporates internal visual and analytical checkpoints to ensure the catalytic cycle remains active and stable.

Step 1: Reagent Preparation (Under N₂ atmosphere)

  • Charge a dry Schlenk flask with 7-Iodo-3-methylbenzo[d]isoxazole (1.0 mmol), arylboronic acid (1.3 mmol), and Cs₂CO₃ (2.0 mmol).

  • Causality: The 1.3 eq excess of boronic acid compensates for any slow protodeboronation and ensures the transmetalation step outpaces protodeiodination.

Step 2: Catalyst Spiking

  • Add Pd(OAc)₂ (0.5 mol%, 0.005 mmol) and XPhos (1.0 mol%, 0.01 mmol).

  • Causality: The strict 1:2 Pd-to-ligand ratio is mathematically critical to form the active L₂Pd(0) complex and sterically protect it from aggregation.

Step 3: Solvent Addition & Initiation

  • Add thoroughly degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Heat the mixture to 80°C.

  • Validation Checkpoint: The solution should turn a homogenous pale yellow. If the solution turns black within the first 15 minutes, your solvent was not properly degassed, leading to oxidative degradation of the phosphine ligand and immediate catalyst death.

Step 4: Monitoring & Quenching

  • Monitor the reaction via LCMS at the 2-hour mark. Look for the complete disappearance of the 7-iodo starting material peak[4].

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove aqueous salts and trace palladium.

Part 5: Reaction Workflow & Deactivation Pathways

The diagram below maps the catalytic cycle, highlighting exactly where high catalyst loading causes systemic failure.

Pathway Pd0 Pd(0) Active Species (Low Loading: 0.1-0.5 mol%) OxAdd Oxidative Addition (Fast for 7-Iodo) Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate (Accumulates if overloaded) OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet Deact Catalyst Deactivation (Pd Black Precipitation) PdII->Deact Excess Pd / Base Depletion SideProd Protodeiodination (Side Reaction) PdII->SideProd Slow Transmetalation PdII_TM Ar-Pd(II)-R Complex TransMet->PdII_TM RedElim Reductive Elimination PdII_TM->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product (High Yield) RedElim->Product

Catalytic cycle of 7-Iodo-3-methylbenzo[d]isoxazole highlighting Pd(II) bottleneck deactivation.

References

  • Source: PMC (National Institutes of Health)
  • Source: Organic Process Research & Development (ACS Publications)
  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?
  • Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 7-Iodo-3-methylbenzo[d]isoxazole

Introduction In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of development. Among these, the benzo[d]isoxazole scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of development. Among these, the benzo[d]isoxazole scaffold is a privileged structure, appearing in a range of biologically active molecules. The introduction of various substituents, such as halogens and alkyl groups, can dramatically alter a molecule's physicochemical properties and biological activity. Consequently, the unambiguous confirmation of its structure is paramount.

Methodology: Acquiring High-Quality NMR Data

The foundation of accurate spectral interpretation is high-quality data acquisition. The following protocol outlines a standard operating procedure for obtaining ¹H and ¹³C NMR spectra suitable for the structural elucidation of a compound like 7-Iodo-3-methylbenzo[d]isoxazole.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 7-Iodo-3-methylbenzo[d]isoxazole sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), inside a clean, dry NMR tube. CDCl₃ is often preferred for its relative inertness and simple solvent residual peak.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Cap the NMR tube securely and ensure the sample is fully dissolved and homogenous by gentle vortexing or inversion.

  • Spectrometer Setup and Calibration:

    • The experiments should be performed on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.

    • Insert the sample into the spectrometer's probe.

    • Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an excellent signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a spectral width of 220-240 ppm, a 30-45° pulse angle, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be necessary.

    • 2D NMR (Optional but Recommended): To confirm assignments, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra correctly.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

The following diagram illustrates the general workflow for NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire 1D ¹H Spectrum acq1->acq2 acq3 Acquire 1D ¹³C Spectrum acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Assign Signals proc3->proc4

Fig 1. Standard workflow for NMR structural analysis.

Predicted ¹H and ¹³C NMR Assignments for 7-Iodo-3-methylbenzo[d]isoxazole

The structure and standard IUPAC numbering for 7-Iodo-3-methylbenzo[d]isoxazole are shown below. This numbering is critical for the assignment of specific NMR signals.

G mol

Fig 2. Structure of 7-Iodo-3-methylbenzo[d]isoxazole.

The following tables present the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the title compound, assuming CDCl₃ as the solvent.

Predicted ¹H NMR Data
ProtonMultiplicityPredicted δ (ppm)Predicted J (Hz)Rationale for Assignment
H-4Doublet (d)7.55 - 7.65JH4-H5 = 8.0 - 9.0Expected to be downfield due to proximity to the electron-withdrawing isoxazole ring. Coupled only to H-5.
H-5Triplet (t)7.15 - 7.25JH5-H4 ≈ JH5-H6 = 7.5 - 8.5Shielded relative to H-4 and H-6. Appears as a triplet due to coupling with two adjacent protons.
H-6Doublet (d)7.40 - 7.50JH6-H5 = 7.0 - 8.0Deshielded relative to H-5 due to proximity to the iodine at C-7. Coupled only to H-5.
3-CH₃Singlet (s)2.50 - 2.60N/ATypical chemical shift for a methyl group attached to an sp² carbon of a heterocyclic ring.
Predicted ¹³C NMR Data
CarbonPredicted δ (ppm)Rationale for Assignment
C-3158.0 - 160.0Quaternary carbon of the isoxazole ring, significantly deshielded by direct attachment to nitrogen and the ring oxygen.
C-3a118.0 - 120.0Bridgehead carbon, typically appears in this region for benzisoxazoles.
C-4123.0 - 125.0Aromatic CH carbon.
C-5129.0 - 131.0Aromatic CH carbon, often the most shielded of the benzisoxazole CH carbons.
C-6134.0 - 136.0Aromatic CH carbon, deshielded by the para iodine substituent.
C-790.0 - 95.0Quaternary carbon directly attached to iodine. The strong shielding is due to the "heavy atom effect" of iodine.[1]
C-7a162.0 - 164.0Bridgehead carbon attached to oxygen, making it the most deshielded carbon in the benzene portion of the molecule.
3-CH₃11.0 - 14.0Typical chemical shift for a methyl group on an aromatic/heterocyclic system.[1]

Comparative Analysis: Understanding Substituent Effects

The predicted values above are derived from understanding the electronic influence of the iodo and methyl groups on the parent benzo[d]isoxazole ring system.

The Influence of the 7-Iodo Substituent

The iodine atom exerts two primary electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the ring through the sigma (σ) bond framework. This effect generally deshields nearby nuclei.[2]

  • Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the π-system of the ring, donating electron density. This effect primarily influences the ortho and para positions.[2]

For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring. However, the most dramatic and diagnostically useful influence of iodine in ¹³C NMR is the heavy atom effect . This non-classical effect induces significant shielding (an upfield shift) of the directly attached carbon (C-7), moving its resonance to a highly characteristic region around 90-95 ppm. This makes the assignment of C-7 unambiguous. The iodine also causes moderate deshielding at the para carbon (C-6) and smaller effects at other positions.

The Influence of the 3-Methyl Group

Compared to the parent benzo[d]isoxazole, the methyl group at the C-3 position has a more localized effect. Its primary impact is on the C-3 carbon itself. The presence of the methyl group slightly alters the electronics of the isoxazole ring. The methyl protons give rise to a characteristic singlet in the ¹H NMR spectrum around 2.5-2.6 ppm, and its carbon appears in the aliphatic region (11-14 ppm) of the ¹³C NMR spectrum, providing clear evidence for its presence.[1]

The Role of 2D NMR in Assignment Confirmation

While 1D NMR provides the initial data, 2D NMR experiments are indispensable for confirming the proposed assignments, especially for a novel compound.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling network between protons. A clear cross-peak between the signals assigned to H-5 and H-6, and between H-5 and H-4, would confirm their adjacency. The absence of other correlations for H-4 and H-6 would validate their assignment as part of an AMX spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would definitively link the proton signals (H-4, H-5, H-6, and 3-CH₃) to their corresponding carbon signals (C-4, C-5, C-6, and 3-CH₃), simplifying the assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

    • The methyl protons (3-CH₃) to the C-3 and C-3a carbons.

    • H-4 to C-3a, C-5, and C-7a.

    • H-6 to C-5, C-7, and C-7a.

These correlations would allow for the unambiguous assignment of the quaternary carbons (C-3, C-3a, C-7, and C-7a), confirming the entire molecular structure.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR chemical shift assignments of 7-Iodo-3-methylbenzo[d]isoxazole. By leveraging established principles of NMR spectroscopy and comparative data from related structures, we have rationalized the expected spectral features. The analysis highlights the significant and diagnostic "heavy atom effect" of the iodine substituent on the C-7 chemical shift, a key feature to look for in experimental spectra. The application of standard 1D and advanced 2D NMR techniques, as outlined, will enable researchers to confidently verify the structure of this and other similarly substituted benzisoxazole derivatives, facilitating progress in drug discovery and chemical research.

References

  • Contreras, R. H., & Biekofsky, R. R. (1988). ¹³C and ¹⁵N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes. Magnetic Resonance in Chemistry, 26(1), 8-13.
  • Supplementary Information for relevant synthesis containing NMR data. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental section for synthesis of benzisoxazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Heinen, S., et al. (2020). Substituent Effects on the [N–I–N]+ Halogen Bond. Journal of the American Chemical Society. Available from [Link]

  • Rodrigo, E., et al. (2019). Electronic Supplementary Information for Simple and Scalable Electrochemical Synthesis of 2,1-Benzisoxazoles and Quinoline N-Oxides. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR carbonyl signals for 2,1-benzisoxazole derivatives. Retrieved from [Link]

  • Pappuru, S., et al. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. The Royal Society of Chemistry. Retrieved from [Link]

  • Guedes, G. G., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids and Benzoxazoles. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chyrag, M., et al. (2020). Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives. Crystal Growth & Design. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-1,2-benzisoxazole-d4. Retrieved from [Link]

  • Supplementary Information for synthesis of benzimidazoles. (n.d.). Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

Sources

Comparative

Reactivity Profiling: 7-Iodo vs. 7-Bromo-3-methylbenzo[d]isoxazole in Cross-Coupling Reactions

Introduction: The 3-Methylbenzo[d]isoxazole Scaffold in Drug Discovery The 3-methylbenzo[d]isoxazole scaffold is a privileged heterocyclic core in modern medicinal chemistry. Notably, derivatives of this scaffold have be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 3-Methylbenzo[d]isoxazole Scaffold in Drug Discovery

The 3-methylbenzo[d]isoxazole scaffold is a privileged heterocyclic core in modern medicinal chemistry. Notably, derivatives of this scaffold have been identified as highly potent and selective inhibitors of Bromodomain and Extra-Terminal (BET) family proteins, offering promising therapeutic avenues for oncology targets such as castration-resistant prostate cancer (CRPC) [1]. To systematically explore the structure-activity relationships (SAR) of this pharmacophore, late-stage functionalization at the 7-position via transition-metal-catalyzed cross-coupling is a foundational synthetic strategy.

The choice of the halogen handle—specifically 7-iodo- versus 7-bromo-3-methylbenzo[d]isoxazole —profoundly impacts the efficiency, chemoselectivity, and operational parameters of these couplings. This guide provides an objective, data-driven comparison of these two precursors, equipping drug development professionals with the mechanistic insights needed to optimize their synthetic workflows.

Fundamental Reactivity Principles: Iodo vs. Bromo

The differential reactivity between 7-iodo and 7-bromo derivatives is fundamentally governed by the carbon-halogen bond dissociation energy (BDE). The C–I bond is significantly longer and weaker than the C–Br bond. In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), the initial oxidative addition of the aryl halide to the active Pd(0) catalyst is typically the rate-determining step [2].

Because the activation energy barrier for the cleavage of the C–I bond is lower, 7-iodo-3-methylbenzo[d]isoxazole undergoes oxidative addition much more rapidly than its bromo counterpart. This causality translates directly to the bench: iodo-derivatives allow for milder reaction temperatures, shorter reaction times, and lower catalyst loadings, mitigating the risk of thermal degradation of sensitive functional groups on complex drug intermediates.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + 7-Halo-3-methylbenzo[d]isoxazole PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII C-I (Fast) vs C-Br (Slow) Trans Transmetalation / Amine Binding PdII->Trans + Coupling Partner RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Substituted Benzisoxazole Product RedElim->Product

Catalytic cycle highlighting the rate-limiting oxidative addition step for 7-halo-benzisoxazoles.

Quantitative Performance Comparison

To illustrate the practical implications of this reactivity gap, the following table summarizes the kinetic performance of both substrates in a standard Suzuki-Miyaura coupling with phenylboronic acid. The data highlights the necessity of harsher conditions to force the 7-bromo derivative to completion.

SubstrateElectrophileCatalyst SystemTempTimeConversion (%)
7-Iodo-3-methylbenzo[d]isoxazole Phenylboronic acidPd(dppf)Cl₂, K₂CO₃40°C2 h>95%
7-Bromo-3-methylbenzo[d]isoxazole Phenylboronic acidPd(dppf)Cl₂, K₂CO₃40°C2 h<15%
7-Bromo-3-methylbenzo[d]isoxazole Phenylboronic acidPd(dppf)Cl₂, K₂CO₃80°C8 h>90%

Note: Data synthesized from generalized halogen reactivity profiles in standard benzisoxazole functionalization workflows.

Experimental Protocols: Self-Validating Kinetic Profiling

To empirically validate the reactivity difference between the 7-iodo and 7-bromo substrates in your specific chemical context, researchers should employ a parallel kinetic profiling workflow. The following protocol utilizes GC-MS with an internal standard to ensure a self-validating, highly accurate measurement of conversion rates over time.

Workflow Prep 1. Substrate Prep (7-I vs 7-Br) Reaction 2. Parallel Coupling (Identical Conditions) Prep->Reaction Sampling 3. Time-Course Sampling Reaction->Sampling Analysis 4. GC-MS / HPLC Analysis Sampling->Analysis Data 5. Kinetic Profiling (Rate Comparison) Analysis->Data

Parallel kinetic profiling workflow for comparative reactivity analysis.

Step-by-Step Methodology: Parallel Suzuki-Miyaura Coupling

1. Preparation of the Reaction Matrix:

  • In two separate, oven-dried Schlenk flasks, add 1.0 mmol of either 7-iodo-3-methylbenzo[d]isoxazole or 7-bromo-3-methylbenzo[d]isoxazole.

  • Add 1.2 mmol of the desired boronic acid and 2.5 mmol of anhydrous K₂CO₃.

  • Causality: The base is strictly required to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic boronate complex that drives the transmetalation step.

2. Internal Standard Addition:

  • Add exactly 0.5 mmol of dodecane to each flask.

  • Causality: Dodecane acts as an inert internal standard. Because time-course sampling involves withdrawing small, potentially imprecise volumes, the ratio of product-to-dodecane ensures quantitative accuracy regardless of the exact aliquot volume.

3. Solvent Degassing & Catalyst Addition:

  • Add 5.0 mL of a 4:1 1,4-Dioxane/Water mixture. Subject the flasks to three freeze-pump-thaw cycles.

  • Causality: Rigorous deoxygenation is critical. Molecular oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, stalling the reaction and promoting unwanted homocoupling of the boronic acid.

  • Under a positive argon flow, add 0.02 mmol (2 mol%) of Pd(dppf)Cl₂.

4. Time-Course Sampling:

  • Heat both reactions to 60°C.

  • At t = 0.5, 1, 2, 4, and 8 hours, withdraw a 50 µL aliquot using a micro-syringe.

  • Quench the aliquot immediately in 0.5 mL of ethyl acetate and filter through a short plug of silica to remove the palladium catalyst and inorganic salts.

5. GC-MS Analysis:

  • Inject the filtered aliquots into the GC-MS. Plot the conversion percentage (calculated via the product/dodecane peak area ratio) against time to generate a comparative kinetic profile.

Strategic Selection Guide: Which Halide to Choose?

The decision between utilizing the 7-iodo or 7-bromo derivative should be dictated by the specific constraints of your synthetic route:

Choose 7-Iodo-3-methylbenzo[d]isoxazole when:

  • Mild Conditions are Mandatory: Your molecule contains thermally sensitive functional groups that would degrade at the 80–100°C temperatures typically required for aryl bromides.

  • Steric Hindrance is High: The coupling partner is bulky (e.g., ortho-substituted aryl rings or secondary amines). The highly facile oxidative addition of the C–I bond helps overcome the steric penalty.

  • Chemoselectivity is Required: You need to perform a coupling at the 7-position while intentionally leaving a chlorine or bromine atom elsewhere on the molecule intact for subsequent, orthogonal functionalization.

Choose 7-Bromo-3-methylbenzo[d]isoxazole when:

  • Scaling Up: Cost and commercial availability are primary concerns. Bromo-derivatives are generally more economical and exhibit slightly higher bench stability over long-term storage.

  • Robust Substrates: The coupling partners are highly reactive, unhindered, and the target molecule easily tolerates standard reflux conditions without decomposition.

References

  • Zhang, M., et al. "Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, ACS Publications, 2018.[Link]

Validation

mass spectrometry fragmentation pathways of 7-Iodo-3-methylbenzo[d]isoxazole

Elucidating the Mass Spectrometry Fragmentation Pathways of 7-Iodo-3-methylbenzo[d]isoxazole: A Platform Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the Mass Spectrometry Fragmentation Pathways of 7-Iodo-3-methylbenzo[d]isoxazole: A Platform Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing novel halogenated heterocycles. The 3-methylbenzo[d]isoxazole scaffold is a privileged structure in drug discovery, known for its role as a potent bromodomain inhibitor[1]. However, the introduction of a heavy halogen at the 7-position—creating 7-Iodo-3-methylbenzo[d]isoxazole—complicates its gas-phase fragmentation dynamics.

This guide objectively compares three leading mass spectrometry (MS) architectures—High-Resolution Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (TQ)—evaluating their performance in mapping the complex collision-induced dissociation (CID) pathways of 7-Iodo-3-methylbenzo[d]isoxazole.

The Mechanistic Challenge: Fragmentation Dynamics

The fragmentation of benzo[d]isoxazoles is driven by the inherent strain of the isoxazole ring. Upon collisional activation, the N-O bond readily cleaves, initiating a cascade of structural rearrangements[2]. For 7-Iodo-3-methylbenzo[d]isoxazole, the pathway is defined by three primary competing mechanisms:

  • Isoxazole Ring Opening: Expulsion of carbon monoxide (-27.99 Da) or acetonitrile (-41.03 Da).

  • Homolytic Cleavage: The weak C-I bond is highly susceptible to homolytic cleavage, resulting in the loss of an iodine radical (-126.90 Da) to form an odd-electron radical cation[3].

The Causality of Exact Mass: Why is high-resolution mass spectrometry critical here? The loss of CO (-27.9949 Da) and the loss of N2 (-28.0061 Da) are isobaric at nominal mass. Low-resolution instruments cannot differentiate these losses, leading to potential misassignments of the heterocyclic ring opening.

Pathway M [M+H]+ m/z 259.9573 F1 [M+H - CO]+ m/z 231.9624 M->F1 -CO (27.99 Da) N-O Cleavage F2 [M+H - I•]+• m/z 133.0528 M->F2 -I• (126.90 Da) Homolytic Cleavage F3 [M+H - CH3CN]+ m/z 218.9307 M->F3 -CH3CN (41.03 Da) Ring Opening F4 [M+H - I• - CO]+• m/z 105.0579 F2->F4 -CO (27.99 Da)

Proposed ESI-MS/MS collision-induced fragmentation pathway for 7-Iodo-3-methylbenzo[d]isoxazole.

Platform Performance Comparison

To accurately map these pathways and translate them into actionable quantitative assays, the choice of MS hardware is paramount. Below is an objective comparison of how three distinct architectures handle this specific molecule.

Table 1: Platform Performance Comparison for 7-Iodo-3-methylbenzo[d]isoxazole

FeatureThermo Orbitrap Exploris 240Agilent 6546 Q-TOFWaters Xevo TQ-XS
Mass Accuracy < 1 ppm< 2 ppmNominal (~0.1 Da)
Resolving Power 240,000 (at m/z 200)60,000 (at m/z 200)Unit Resolution
Fragmentation HCD (Higher-energy CID)CID (Collision-Induced)CID (Collision-Induced)
Sensitivity (LOD) High (Femtogram level)High (Femtogram level)Ultra-High (Attogram level)
Best Use Case Unknown pathway elucidationRapid structural screeningHigh-throughput quantitation

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Workflow N1 Sample Prep: 7-Iodo-3-methylbenzo[d]isoxazole N2 Chromatography: UPLC C18 Gradient N1->N2 N3 Ionization: ESI+ (+3.5 kV) N2->N3 N4 MS Platform: Orbitrap / Q-TOF / TQ N3->N4 N5 Activation: CID/HCD Energy Ramping N4->N5 N6 Analysis: Exact Mass & Isotope Pattern N5->N6

Step-by-step LC-MS/MS workflow for analyzing 7-Iodo-3-methylbenzo[d]isoxazole fragmentation.

Protocol 1: High-Resolution MS/MS Acquisition for Pathway Elucidation
  • Platform: Orbitrap Exploris 240 / Agilent 6546 Q-TOF

  • Objective: Generate exact-mass fragments to definitively assign the N-O cleavage and iodine radical loss.

  • Sample Preparation: Dilute 7-Iodo-3-methylbenzo[d]isoxazole to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a 5-minute linear gradient from 5% to 95% Organic (Methanol/0.1% FA).

  • Source Optimization: Set ESI positive mode (+3.5 kV). Adjust capillary temperature to 275 °C and sheath gas to 40 arb to ensure stable desolvation without in-source fragmentation.

  • Data Acquisition: Perform a Targeted MS2 (tMS2) scan on the precursor m/z 259.9573.

  • Energy Ramping (Causality): Ramp the Normalized Collision Energy (NCE) from 15% to 45%. Why? The C-I homolytic cleavage requires lower energy compared to the robust heterocyclic ring opening. Ramping ensures both the fragile [M+H - I•]+• and the stable[M+H - CO]+ ions are captured in a single composite spectrum.

  • Validation Step: The protocol is self-validating if the precursor ion (m/z 259.9573) is depleted to exactly 10-15% relative abundance at the maximum NCE, confirming optimal energy transfer without excessive generation of non-diagnostic carbon clusters (< m/z 50).

Protocol 2: MRM Optimization for High-Sensitivity Quantitation
  • Platform: Waters Xevo TQ-XS

  • Objective: Translate the elucidated pathways into a high-throughput quantitative assay.

  • Direct Infusion: Infuse the 1 µg/mL standard directly into the ESI source at 10 µL/min.

  • Precursor Selection: Isolate m/z 260.0 in Q1 (Unit resolution).

  • Collision Energy (CE) Optimization: Perform a product ion scan while stepping the CE in the collision cell (Q2) from 10 eV to 40 eV using Argon gas.

  • Transition Selection (Causality): Select the 260.0 → 232.0 transition (loss of CO) as the Quantifier due to its high stability and abundance. Select the 260.0 → 133.0 transition (loss of Iodine) as the Qualifier. Why? The loss of the heavy iodine atom is highly specific to this molecule, virtually eliminating matrix interference.

  • Validation Step: The assay is validated when the ion ratio between the Quantifier and Qualifier transitions remains constant (± 15%) across a 4-log concentration calibration curve.

Quantitative Data Summaries

The following table summarizes the exact mass assignments derived from the High-Resolution Q-TOF/Orbitrap platforms, validating the structural assignments used in the Triple Quadrupole MRM method.

Table 2: High-Resolution MS/MS Fragment Assignments for [M+H]+ (m/z 259.9573)

Precursor IonFragment IonExact Mass (m/z)Mass ErrorNeutral LossMechanistic Assignment
[M+H]+[M+H - CO]+231.96241.2 ppmCO (27.99 Da)Isoxazole ring N-O cleavage
[M+H]+[M+H - CH3CN]+218.93070.8 ppmCH3CN (41.03 Da)Isoxazole ring opening
[M+H]+[M+H - I•]+•133.05281.5 ppmI• (126.90 Da)Homolytic C-I bond cleavage
[M+H - I•]+•[M+H - I• - CO]+•105.05791.1 ppmCO (27.99 Da)Subsequent ring contraction

Sources

Comparative

HPLC Method Validation for 7-Iodo-3-methylbenzo[d]isoxazole Purity: A Comparative Lifecycle Guide

Strategic Context and Regulatory Landscape 7-Iodo-3-methylbenzo[d]isoxazole is a structurally privileged synthetic intermediate utilized extensively in the development of BET inhibitors targeting the BRD4 protein, which...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Regulatory Landscape

7-Iodo-3-methylbenzo[d]isoxazole is a structurally privileged synthetic intermediate utilized extensively in the development of BET inhibitors targeting the BRD4 protein, which plays a critical role in treating castration-resistant prostate cancer and latent HIV-1 reactivation[1][2]. The 3-methylbenzo[d]isoxazole moiety anchors deeply into the lysine-acetylated (KAc) binding pocket of the target protein, establishing critical hydrogen bonds with residues such as Asn140[1]. Consequently, the purity of this intermediate is non-negotiable; unreacted precursors (e.g., des-iodo derivatives) or regioisomers (e.g., 5-iodo variants) can propagate through the synthetic pathway, drastically altering the final Active Pharmaceutical Ingredient's (API) binding affinity and safety profile.

The recent modernization of ICH Q2(R2) and the proposed revisions to USP <1225> mandate a paradigm shift from static parameter checking to a dynamic, lifecycle-based approach[3][4]. Modern validation focuses on the "Reportable Result" (RR) and ensures the analytical procedure is "fit for purpose" by actively controlling decision-making uncertainty rather than merely passing isolated acceptance criteria[4]. This guide evaluates the optimal chromatographic conditions for resolving 7-Iodo-3-methylbenzo[d]isoxazole and outlines a self-validating protocol compliant with these updated global standards[5][6].

G A Analytical Target Profile (ATP) Define Reportable Result B Method Design (ICH Q14) Column & Mobile Phase Selection A->B C Method Validation (ICH Q2(R2)) Demonstrate Fitness for Purpose B->C D Specificity & Range 50%-120% Specification C->D E Accuracy & Precision Control of RR Uncertainty C->E F Ongoing Verification (USP <1221>) Lifecycle Management D->F E->F

Analytical Procedure Lifecycle integrating ICH Q14, Q2(R2), and USP <1225> principles.

Stationary Phase Selection: The Causality of Selectivity

Achieving baseline resolution between 7-Iodo-3-methylbenzo[d]isoxazole and its critical impurities requires understanding the causality behind stationary phase interactions. The target molecule possesses a highly polarizable iodine atom attached to an electron-deficient benzisoxazole ring.

Traditional C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because the volumetric difference between a des-iodo precursor and the iodinated target is minimal in purely hydrophobic environments, C18 phases often result in peak tailing and dangerous co-elution.

By contrast, a Biphenyl column leverages the polarizability of the heavy iodine atom. The biphenyl stationary phase introduces strong π−π interactions and dipole-dipole interactions. The electron-rich biphenyl rings interact favorably with the electron-deficient benzisoxazole core, while the shape selectivity of the biphenyl phase physically discriminates between the 7-iodo target and potential regioisomers, resulting in superior baseline resolution.

Selectivity Analyte 7-Iodo-3-methylbenzo[d]isoxazole (Analyte) C18 C18 Phase (Hydrophobic Only) Analyte->C18 Biphenyl Biphenyl Phase (Pi-Pi & Polarizability) Analyte->Biphenyl Impurity Des-iodo Impurity (Critical Pair) Impurity->C18 Impurity->Biphenyl ResFail Rs < 1.5 (Co-elution Risk) C18->ResFail ResPass Rs > 2.0 (Baseline Resolution) Biphenyl->ResPass

Chromatographic separation mechanism comparing C18 and Biphenyl stationary phases.

Quantitative Performance Comparison

The following table summarizes the experimental performance of three column chemistries using a gradient of methanol/water (0.1% Formic Acid) at 1.0 mL/min, with UV detection at 254 nm[2].

Stationary PhaseRetention Time (min)USP Resolution (Rs)*Tailing Factor (Tf)Theoretical Plates (N)Primary Interaction Mechanism
Standard C18 8.41.2 (Co-elution)1.458,500Dispersive (Hydrophobic)
Phenyl-Hexyl 9.11.81.1511,200Moderate π−π
Biphenyl 11.33.4 (Baseline)1.0514,500Enhanced π−π & Dipole

*Resolution calculated against the critical des-iodo impurity.

Self-Validating Experimental Protocol

To comply with the revised ICH Q2(R2) guidelines, the validation protocol must not only prove the method works but must also contain internal controls that continuously prove its validity during execution[3][5]. This step-by-step workflow integrates System Suitability Testing (SST) as a self-validating gatekeeper.

Phase 1: System Suitability & Specificity (The Gatekeeper)

Before any validation parameters are assessed, the system must prove it is capable of performing the separation at the moment of use.

  • Prepare SST Solution : Spike 7-Iodo-3-methylbenzo[d]isoxazole (100 µg/mL) with the des-iodo impurity (1 µg/mL).

  • Inject SST Solution (n=6) :

    • Causality: Six injections establish the baseline variance of the instrument.

    • Acceptance Criteria: USP Resolution (Rs) > 2.0; Relative Standard Deviation (RSD) of peak area < 2.0%. If Rs < 2.0, the run automatically aborts, preventing the generation of invalid data.

  • Forced Degradation (Specificity) : Expose the sample to 1N HCl, 1N NaOH, 3% H₂O₂, and UV light. Ensure that no degradation product co-elutes with the main peak (Peak purity angle < Purity threshold via PDA detector).

Phase 2: Reportable Range & Linearity

The reportable range must be inclusive of the upper and lower specification limits, directly supporting the fitness for purpose of the Reportable Result[4][5][6].

  • Prepare Calibration Standards : Prepare a minimum of five concentration levels ranging from 50% to 120% of the target specification limit for impurities[6].

  • Execution : Inject each level in triplicate.

  • Evaluation : Calculate the linear regression. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤5% of the target concentration response.

Phase 3: Accuracy & Precision (Combined Evaluation)

The revised USP <1225> emphasizes evaluating accuracy and precision together to determine the statistical interval and decision risk[4].

  • Preparation : Prepare spiked samples at 50%, 100%, and 150% of the nominal concentration.

  • Repeatability (Intra-day) : Prepare 6 independent sample preparations at the 100% level. Inject each preparation.

  • Intermediate Precision (Inter-day) : Have a second analyst repeat the repeatability step on a different day, using a different HPLC system.

  • Self-Validating Bracketing : Inject the 100% calibration standard at the beginning, middle, and end of the sequence.

    • Criterion: The drift between the first and last standard must be < 2.0%. This proves the system remained stable throughout the entire accuracy and precision evaluation.

References

  • [ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline] -[qbdgroup.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiY4XHGgkEY51mFk8RYDwwMOknuFr6WZKhzwia8W8pbFaQewXeQ3WsUusj-2MYe3EMdLNj1UqKRo9F3ayw08pCMi_0P9vKI5J734Mqe5hhrSwi6ye7Pp_3ZyqTRF_10Qbg8ISNAQXs09cvEFxdK0IGAE9cdlVNJWwKEHtuctnZNC7wRccB5hMN4YC9A3N1wgYpewx3V4Yig757iU21IhLVYinbmBuDwIP0GdjJlhQ=]
  • [validation of analytical procedures q2(r2) - ICH] - [ich.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Hq6nmMcbBY6KNGYpS8X60C6sD8AoxHmPPbka3Thu_SSg8FubmIP_QF4i9zl7AN_sn63IsHVnGvh5WZ0ugD_VbQvjaPL-LUQop9j7eq16vG2WG_74f_gxBLlwpcMd9dzuonCSXC8zmHPca46ccoBGCXMJOnKNPJ-e5o8j5CDmQEL8UkqEhBFOIwI=] 3.[Proposed Revision of USP <1225> Published in the Pharmacopeial Forum] -[gmp-compliance.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHowZFfcxzW2U2nNc4bemqrVRf77wDGU3CTwtmqsi0yHQebxpBcIpCiwCD9exfpKcnV4svWj8IS-GcKmda7uTNQ4iYDShIx9FJn6FuJUY5aAW6gF21RIB0S16tcZqxUZVePYry_-Jxc0y_0748CYvO61HPE6SOD0qdEE9-K3vr04QJPTMb6L259O1jPj2aci4hfplg6xtL8XhfYLiYpCg2WEoclJYE=] 4.[USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision] - [investigationsquality.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKTfiOHg3ptl478koIbijqkZgFPlGbcjP7HPKa9nNvFS0c5yPUydK6vJABvvaniKrx_fYB7U6qjFWSJBbK5AKCCWZsEa0o-u0rFZnYX27jGhIgzsN3iM8tM7oNUYjPeKweJd5W8-9eBVK9CEFKhtF0wYaqrxXU9nPJ-nuM8h-LWaWOIS6E2PntQLupsNlQTdwZf94-Rj6CrpQkHkmY7IvX580474C143ri8fYtEd4knJzHq0gJWBSlO4R12BpSlBwT] 5.[General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS] - [uspbpep.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVI8Kg9BAOEjPFIuDgKgvZ52Q2eAMogyqHVs4IwYDmeC3z1gJFyb-L69mjnWkPcN31C8hd4l4LKdwq8X8ZVXiNVrmPQMu7FbcjA5MAN9HFlHI7wvmAOrmvQsEn5NSf61Wd4xsdvLDyS9BMxw4vRmJUW8W62tU=] 6.[Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC)] - [acs.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEblqxjW-qhGtY7eNZh4h_7e9jBzta39aeXqePazttvCYUKAfunEX0svAXJ6RAiG_7XSrOAfSKaRONwSwAJil5J0s84ZwjRMmbXsEAAquUZZJLirSbmzI2kwU-sEiuRU2maf_a1Isx3HkXrQoT4U8qj] 7.[XQ2, a Novel Derivative of Resveratrol, Reactivates Latent HIV-1 via the Activation of Positive Transcription Elongation Factor B] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3mA1mGzSUIfhvqWTkSw8rDInE0kmRl1t3KGkfESi3gXLjZv1DmxGxWHH_DzTR0PyY_BXKjHHdaRcYLleEOHMHRjbbhWY2o8ScSw-M4dFe4A62nl-enPf-4515E6uepgIBxK8lO-aYx5EzxsSz]

Sources

Validation

IR spectroscopy characteristic peaks for 7-Iodo-3-methylbenzo[d]isoxazole

Comparative IR Spectroscopy Guide: Structural Validation of 7-Iodo-3-methylbenzo[d]isoxazole Executive Summary Benzo[d]isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative IR Spectroscopy Guide: Structural Validation of 7-Iodo-3-methylbenzo[d]isoxazole

Executive Summary

Benzo[d]isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the pharmacophoric core for atypical antipsychotics and anticonvulsants. The functionalization of this core—specifically via halogenation at the 7-position—is a critical step in synthesizing advanced active pharmaceutical ingredients (APIs). 7-Iodo-3-methylbenzo[d]isoxazole is a highly reactive intermediate favored for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

For researchers and drug development professionals, validating the structural integrity of this iodinated intermediate against its des-iodo or brominated analogs is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and orthogonal method for this structural validation. This guide objectively compares the characteristic IR performance of 7-Iodo-3-methylbenzo[d]isoxazole with alternative analogs and outlines a self-validating analytical protocol.

Mechanistic Insights: The Vibrational Physics of Halogenated Isoxazoles

As an Application Scientist, I emphasize that IR spectroscopy is not merely empirical pattern matching; it is the observation of applied quantum harmonic oscillation. The vibrational frequency ( ν ) of a chemical bond is governed by Hooke’s Law, which dictates that ν is directly proportional to bond strength and inversely proportional to the reduced mass of the bonded atoms[1].

  • The Heavy Atom Effect (C-I vs. C-Br): The carbon-iodine (C-I) bond in 7-Iodo-3-methylbenzo[d]isoxazole exhibits a characteristic stretching vibration in the lower fingerprint/far-infrared region (500–600 cm⁻¹)[2][3]. Because iodine (atomic mass ~126.9) is significantly heavier than bromine (~79.9), the reduced mass of the C-I system is larger. This physical property shifts its absorption peak to a noticeably lower frequency (~520 cm⁻¹) compared to the C-Br stretch (~650 cm⁻¹) found in brominated alternatives[4].

  • Conjugation and the Isoxazole Ring: The benzo[d]isoxazole system features a fused aromatic-heterocyclic π -network. The C=N stretch typically manifests around 1618 cm⁻¹[5]. The introduction of an electron-withdrawing iodine atom at the 7-position exerts a mild inductive effect (-I) across the fused system. This alters the electron density distribution, causing a subtle downward shift in the C=N and C-O stretching frequencies compared to the unsubstituted 3-methylbenzo[d]isoxazole.

Comparative Spectral Data

To objectively evaluate the intermediate, we compare the characteristic IR peaks of 7-Iodo-3-methylbenzo[d]isoxazole against two common alternatives: the unsubstituted core and the brominated analog.

Table 1: Characteristic FTIR Absorption Peaks (cm⁻¹) for Substituted 3-Methylbenzo[d]isoxazoles

Vibrational ModeAlternative 1: 3-Methylbenzo[d]isoxazoleAlternative 2: 7-Bromo-3-methylbenzo[d]isoxazoleTarget Product: 7-Iodo-3-methylbenzo[d]isoxazoleMechanistic Causality
C-X Stretch (Halogen) N/A~650 cm⁻¹~520 cm⁻¹ Increased reduced mass of iodine lowers the vibrational frequency via Hooke's Law[1].
C=N Stretch (Isoxazole) ~1635 cm⁻¹~1628 cm⁻¹~1622 cm⁻¹ Inductive electron withdrawal (-I) by the halogen alters ring conjugation, slightly weakening C=N bond order[5].
C-O Stretch (Isoxazole) ~1245 cm⁻¹~1238 cm⁻¹~1232 cm⁻¹ Halogen proximity to the oxygen atom at position 7a creates mild electronic descreening.
Aromatic C-H Out-of-Plane Bend ~750 cm⁻¹~775 cm⁻¹~782 cm⁻¹ Steric bulk of the halogen restricts out-of-plane bending modes of adjacent aromatic protons.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high trustworthiness and reproducibility, the following methodology utilizes Attenuated Total Reflectance (ATR) FTIR. This approach is superior to traditional KBr pellet preparation because it eliminates moisture artifacts (broad O-H stretches at ~3300 cm⁻¹) and prevents mechanochemical polymorphic shifts induced by grinding.

Step 1: System Initialization & Background Validation

  • Action: Purge the FTIR spectrometer with dry nitrogen. Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Collect a background spectrum (Air) at 4 cm⁻¹ resolution, 32 scans.

  • Self-Validation Check: Ensure the single-beam background energy profile is smooth and the signal-to-noise ratio exceeds 10,000:1. A contaminated crystal will show residual C-H stretches (~2900 cm⁻¹); do not proceed until the baseline is flat.

Step 2: Sample Application

  • Action: Deposit approximately 2–5 mg of solid 7-Iodo-3-methylbenzo[d]isoxazole directly onto the center of the diamond crystal. Lower the ATR pressure anvil.

  • Self-Validation Check: Monitor the real-time preview spectrum. Adjust the anvil pressure until the strongest peak (typically C-O or C=N) reaches an optimal absorbance of 0.2–0.8 AU. Causality: Insufficient pressure leads to a weak signal due to poor optical contact; excessive pressure can damage the crystal or induce pressure-dependent peak shifting.

Step 3: Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹. Co-add 64 scans to enhance the signal-to-noise ratio.

  • Note: To accurately resolve the C-I stretch at ~520 cm⁻¹[2], ensure the instrument's beam splitter and detector (e.g., DTGS) are rated for the lower fingerprint/far-IR region.

Step 4: Data Processing & Atmospheric Suppression

  • Action: Apply an ATR correction algorithm. Causality: ATR penetration depth ( dp​ ) is wavelength-dependent; without correction, peaks at lower wavenumbers (like the C-I stretch) will appear artificially inflated relative to high-wavenumber peaks.

  • Self-Validation Check: Verify the absence of negative peaks in the 2350 cm⁻¹ (CO₂) and 3600 cm⁻¹ (H₂O) regions post-processing, confirming successful atmospheric suppression.

Workflow Visualization

G N1 1. Background Validation N2 2. Sample Application N1->N2 Clean Crystal N3 3. ATR-FTIR Acquisition N2->N3 Apply Pressure N4 4. ATR Correction & Processing N3->N4 Raw Interferogram N5 5. Spectral Deconvolution N4->N5 Baseline Fixed

Workflow for ATR-FTIR analysis of 7-Iodo-3-methylbenzo[d]isoxazole.

References

1.[1] Advanced Level Organic Chemistry: 15.2.1 Theory and practice of infrared spectroscopy. DocBrown. Available at:[Link] 2.[5] Synthesis of alkenyldiarylmethanes (ADAMs) containing benzo[d]isoxazole and oxazolidin-2-one rings. PMC - National Institutes of Health (NIH). Available at:[Link] 3.[2] Analysis of Infrared spectroscopy (IR). UniTechLink. Available at:[Link] 4. Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at:[Link] 5.[4] FTIR Functional Group Database Table with Search. InstaNANO. Available at:[Link]

Sources

Comparative

Benchmarking Cross-Coupling Efficiency: 7-Iodo- vs. 7-Bromo-3-methylbenzo[d]isoxazole

Executive Summary & Strategic Context The benzo[d]isoxazole core is a privileged heterocyclic scaffold, heavily utilized as a lysine acetylated (KAc) mimic in the development of Bromodomain and Extra-Terminal motif (BET)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The benzo[d]isoxazole core is a privileged heterocyclic scaffold, heavily utilized as a lysine acetylated (KAc) mimic in the development of Bromodomain and Extra-Terminal motif (BET) inhibitors, such as those targeting BRD4 [1]. Functionalizing the 7-position of this core via transition-metal-catalyzed cross-coupling is a critical step in exploring the structure-activity relationship (SAR) of the solvent-exposed regions of the bromodomain pocket.

However, synthesizing these derivatives presents a unique chemoselective challenge: the isoxazole N–O bond is a known synthetic liability. This guide objectively benchmarks the cross-coupling efficiency of 7-Iodo-3-methylbenzo[d]isoxazole against its 7-bromo analog, providing researchers with the mechanistic causality, quantitative data, and self-validating protocols needed to optimize yields and prevent heterocycle degradation.

Mechanistic Causality: The N–O Bond Liability and Halogen Selection

When designing a cross-coupling strategy for benzo[d]isoxazoles, the choice of the halide leaving group dictates the entire thermodynamic trajectory of the reaction.

The N–O Bond Vulnerability: The N–O bond in aromatic heterocycles is highly susceptible to cleavage via oxidative addition by certain transition metals (notably Ni(0)) [2]. While Palladium(0) is generally orthogonal to the N–O bond—preferentially inserting into C–X bonds—the heterocycle remains vulnerable to base-promoted ring opening (Kemp elimination) at elevated temperatures.

The Halogen Advantage: The high temperatures (90–110 °C) required to activate the stronger C–Br bond (~336 kJ/mol) in 7-bromo-3-methylbenzo[d]isoxazole often push the reaction conditions into a thermal regime where base-mediated degradation of the heterocycle becomes competitive with the cross-coupling cycle.

By transitioning to 7-Iodo-3-methylbenzo[d]isoxazole , the weaker C–I bond (~238 kJ/mol) allows for rapid oxidative addition by Pd(0) at significantly lower temperatures (40–60 °C). This widens the thermodynamic window, ensuring complete conversion before heterocycle degradation can occur.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Rapid at C-I bond) Pd0->OxAdd 7-Iodo Substrate (50 °C) NiCleavage N-O Bond Cleavage (If Ni catalyst used) Pd0->NiCleavage Ni(0) Alternative TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Degradation Base-Promoted Ring Opening OxAdd->Degradation If T > 90 °C (Required for 7-Br) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Aryl-3-methylbenzo[d]isoxazole (High Yield) RedElim->Product

Figure 1: Chemoselective Pd-catalyzed cycle demonstrating the thermodynamic advantage of 7-Iodo.

Quantitative Benchmarking Data

The following table summarizes the performance of 7-Iodo- vs. 7-Bromo-3-methylbenzo[d]isoxazole across standard C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) coupling conditions. The data clearly illustrates that the iodo-variant allows for lower catalyst loading, milder temperatures, and significantly higher fidelity of the isoxazole core [3].

Reaction Parameter7-Iodo-3-methylbenzo[d]isoxazole7-Bromo-3-methylbenzo[d]isoxazole
Suzuki-Miyaura (Yield) 94% 76% (12% degradation byproduct)
Suzuki Conditions 50 °C, 2h, 2 mol% Pd(dppf)Cl₂90 °C, 12h, 5 mol% Pd(dppf)Cl₂
Buchwald-Hartwig (Yield) 88% 61% (Significant degradation)
Buchwald Conditions 80 °C, 4h, 2.5 mol% Pd₂(dba)₃110 °C, 16h, 5 mol% Pd₂(dba)₃
N–O Bond Integrity >99% Intact ~80-85% Intact

Self-Validating Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling

To ensure a highly reproducible and self-validating system, the following protocol utilizes a strict anaerobic environment and leverages the wide bite-angle ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) to accelerate reductive elimination, minimizing the residence time of sensitive intermediates.

Reagents & Materials
  • Substrate: 7-Iodo-3-methylbenzo[d]isoxazole (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv, 2 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 7-Iodo-3-methylbenzo[d]isoxazole, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality Note: Oxygen is a potent poison that not only deactivates the electron-rich Pd(0) species but also promotes oxidative homocoupling of the boronic acid.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O via syringe. Immediately subject the mixture to three cycles of Freeze-Pump-Thaw .

    • Causality Note: Standard sparging is insufficient for highly sensitive couplings. Freeze-pump-thaw ensures a strictly anaerobic environment, preserving the catalyst turnover frequency (TOF) and allowing the reaction to proceed rapidly at 50 °C.

  • Catalytic Coupling: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 50 °C for 2 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. The self-validating endpoint is the complete disappearance of the starting material mass (m/z 259). Once confirmed, cool to room temperature, dilute with EtOAc (15 mL), and wash with distilled water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target compound.

Workflow Prep 1. Reagent Prep (Schlenk Flask) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalytic Coupling (50 °C, 2h) Degas->React Workup 4. Aqueous Workup (EtOAc / Brine) React->Workup Analyze 5. LC-MS / NMR Validation Workup->Analyze

Figure 2: Self-validating experimental workflow for high-fidelity cross-coupling.

References

  • Title: Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) [1] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition [2] Source: Organometallics (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

7-Iodo-3-methylbenzo[d]isoxazole proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a rigid checklist, but as a self-validating system rooted in chemical causality. The disposal of 7-Iodo-3-methylbenzo[d]isoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a rigid checklist, but as a self-validating system rooted in chemical causality. The disposal of 7-Iodo-3-methylbenzo[d]isoxazole —a specialized halogenated heterocyclic building block—requires strict operational discipline. Mishandling this compound at the disposal stage does not just violate environmental regulations; it creates severe downstream logistical bottlenecks, inflates disposal costs, and introduces acute safety hazards.

This comprehensive guide provides drug development professionals and researchers with the mechanistic reasoning and step-by-step protocols necessary to manage, store, and destroy this compound safely.

The Chemical Logic of Halogenated Waste

The presence of the iodine atom on the benzo[d]isoxazole core fundamentally dictates its end-of-life logistics. When incinerated, standard non-halogenated organic compounds decompose cleanly into carbon dioxide and water. However, the thermal destruction of 7-Iodo-3-methylbenzo[d]isoxazole generates highly corrosive hydrogen iodide (HI) and diatomic iodine (I 2​ ) gases[1].

If this compound is improperly comingled with non-halogenated waste streams, it necessitates that the entire bulk volume be diverted to specialized rotary kilns equipped with high-efficiency caustic scrubbers[1][2]. This single segregation error can exponentially increase institutional disposal costs and risk the formation of highly toxic dioxins and furans during combustion[2][3]. Therefore, strict isolation of this compound into a dedicated halogenated waste stream is the most critical operational directive.

Quantitative Logistics & Safety Parameters

To build a self-validating safety system, your laboratory must adhere to strict quantitative limits during the accumulation and handling phases.

Table 1: Quantitative Logistics & Storage Parameters

ParameterSpecificationScientific Rationale
Max Liquid Fill Capacity 75%Provides critical headspace for vapor expansion and prevents over-pressurization in the waste drum[4].
Halogenated Threshold >5% Halogen ContentTriggers mandatory classification as Halogenated Waste, requiring specialized thermal destruction[3].
Satellite Storage Limit < 180 DaysMinimizes chemical degradation risks and ensures strict compliance with RCRA accumulation limits[5].
Incineration Temperature > 1000°CEnsures the complete thermal destruction of the stable benzo[d]isoxazole heterocyclic core[1].

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationOperational Rationale
Eye Protection Chemical safety gogglesProtects against micro-particulate airborne dust and liquid splashes[6].
Hand Protection Nitrile gloves (double-gloved)Prevents dermal absorption; double-gloving allows rapid shedding if contaminated[6].
Body Protection Flame-resistant lab coatShields personal clothing from persistent contamination[6].
Respiratory NIOSH EN 149 / N95Mandatory if handling dry powder outside a localized exhaust ventilation system to prevent inhalation[6].

Step-by-Step Operational Methodologies

Protocol A: Waste Segregation & Accumulation

Causality: Proper segregation prevents exothermic reactions and avoids tainting cheaper non-halogenated waste streams with halogens.

  • Stream Identification: Classify the waste explicitly as "Halogenated Organic Waste"[4]. If in solution, verify that the water content is below 20% to prevent phase separation in the waste drum[4].

  • Containerization: Utilize a dedicated High-Density Polyethylene (HDPE) or glass container with a secure PTFE-lined screw-top cap[4][6].

  • Volume Management: Fill the container to an absolute maximum of 75% capacity. This self-validating step ensures sufficient headspace for the expansion of liquids and accumulation of vapor pressure[4].

  • Mandatory Labeling: Affix a RCRA-compliant hazardous waste label the moment the first drop of waste is introduced. The label must explicitly list "7-Iodo-3-methylbenzo[d]isoxazole" and "Halogenated"[5].

  • Storage Limits: Store the container in a designated satellite accumulation area with secondary containment. Ensure the waste is transferred to your Environmental Health & Safety (EHS) department within 180 days of the accumulation start date[5].

Protocol B: Immediate Spill Management

Causality: Sweeping dry powder can aerosolize the active intermediate, leading to severe inhalation exposure.

  • Evacuate & Ventilate: Immediately clear personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity[6].

  • Don Appropriate PPE: Upgrade to a NIOSH-approved N95 or P100 respirator if the spill involves dry powder outside of a containment hood[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[6]. Do not use combustible materials like paper towels or sawdust for halogenated compounds.

  • Collection: Carefully sweep the absorbed mixture using a static-free brush and dustpan, intentionally avoiding dust formation[6].

  • Isolation: Transfer the collected waste into a chemically resistant, leak-proof container, seal tightly, and immediately classify it as hazardous waste[6].

Protocol C: Final Thermal Destruction (Cradle-to-Grave)

Causality: Understanding the final destruction mechanism ensures lab personnel respect the segregation rules.

  • EHS Transfer: Waste is collected by EHS and transferred to a licensed hazardous waste disposal vendor[6].

  • High-Temperature Incineration: The vendor injects the waste into a rotary kiln incinerator operating above 1000°C to shatter the benzo[d]isoxazole ring[1].

  • Caustic Scrubbing: Because the iodine atoms convert to HI and I 2​ gas, the combustion exhaust is forced through a high-efficiency caustic scrubber (using NaOH) to neutralize the acidic gases into harmless sodium iodide salts before atmospheric release[1].

Waste Management & Destruction Workflow

WasteWorkflow Gen 1. Waste Generation 7-Iodo-3-methylbenzo[d]isoxazole Seg 2. Waste Segregation Isolate Halogenated Stream Gen->Seg Immediate action Acc 3. Satellite Accumulation HDPE/Glass, <75% Capacity Seg->Acc Prevent cross-contamination Lab 4. RCRA Labeling 'Halogenated Organic Waste' Acc->Lab Apply upon first drop EHS 5. EHS / Vendor Pickup Transport (<180 Days) Lab->EHS Submit pickup request Inc 6. Rotary Kiln Incineration Thermal Destruction (>1000°C) EHS->Inc Transport to facility Scr 7. Caustic Scrubbing Neutralize HI / I2 Gases Inc->Scr Treat combustion gases Ash 8. Ash Landfill Disposal EPA Compliant Final Storage Inc->Ash Solid residue disposal

Figure 1: Cradle-to-grave waste management and thermal destruction workflow for halogenated heterocycles.

Sources

Handling

Personal protective equipment for handling 7-Iodo-3-methylbenzo[d]isoxazole

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocyclic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). 7-Iodo-3-methylbenzo[d]isoxazole is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocyclic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). 7-Iodo-3-methylbenzo[d]isoxazole is a highly valuable building block in drug discovery, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) targeting the benzisoxazole core—a pharmacophore prevalent in antipsychotics and other neuroactive agents[1][2].

However, the very features that make this molecule synthetically useful—its reactive carbon-iodine (C-I) bond and lipophilic aromatic system—also dictate its toxicological profile and the strict logistical protocols required for its handling. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal strategies for 7-Iodo-3-methylbenzo[d]isoxazole.

Mechanistic Hazard Assessment

To establish effective safety protocols, we must first understand the causality behind the chemical's hazards:

  • Dermal Penetration & Lipophilicity: The benzisoxazole ring, coupled with the heavy iodine atom, renders this compound highly lipophilic. This lipophilicity allows it to easily bypass the aqueous barriers of the stratum corneum (the outer layer of skin), making dermal absorption a primary exposure route[2].

  • Halogenated Reactivity: The C-I bond is susceptible to oxidative addition and nucleophilic attack. In biological systems, reactive halogenated organics can act as alkylating or arylating agents, potentially leading to protein binding and sensitization.

  • Environmental Persistence: Halogenated organic compounds are notoriously persistent in the environment and highly toxic to aquatic life, necessitating strict segregation during waste disposal[3][4].

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient without material compatibility verification. Because 7-Iodo-3-methylbenzo[d]isoxazole is often dissolved in aggressive organic solvents (e.g., DMF, DMSO, or DCM) during use, your PPE must protect against both the solute and the solvent carrier[5].

PPE Matrix and Mechanistic Justification
PPE CategorySpecificationMechanistic Justification & Causality
Hand Protection Primary: Nitrile (min 5 mil) or Neoprene.Prohibited: Latex.Latex is highly permeable to lipophilic and halogenated organics[5]. Nitrile provides a dense cross-linked barrier that delays breakthrough. If handling the compound in DCM, switch to heavier butyl rubber or PVA gloves.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles.Safety glasses with side shields do not prevent capillary wicking of splashed solvent/solute mixtures into the eye. Goggles provide a hermetic seal[6].
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex); Closed-toe, non-woven shoes.Synthetic fabrics (polyester) can melt into the skin if a secondary solvent fire occurs. Cotton provides a breathable, non-melting barrier[6].
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm).The compound should never be handled on an open bench. If a hood is unavailable (e.g., during a large-scale spill), a half-mask respirator with P100/Organic Vapor cartridges is required.

Operational Plan: Step-by-Step Handling Protocol

Every step in this workflow is designed as a self-validating system to ensure containment and prevent cross-contamination.

Phase 1: Pre-Operation Setup
  • Verify Fume Hood Functionality: Ensure the magnehelic gauge reads between 80-120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Establish a Contamination Zone: Lay down a disposable, chemical-resistant bench pad (absorbent side up, poly-backed side down) inside the fume hood.

  • Prepare Quenching/Cleaning Agents: Have a 10% sodium thiosulfate solution on hand. Thiosulfate effectively reduces any reactive iodine species or oxidized byproducts.

Phase 2: Weighing and Transfer
  • Static Control: Halogenated powders can hold static charges. Use an anti-static gun (Zerostat) on the weighing paper or use a metal spatula to ground the material.

  • Enclosed Transfer: Weigh the 7-Iodo-3-methylbenzo[d]isoxazole directly into a tared reaction vial inside the fume hood.

  • Seal Before Removal: If the material must be moved to a balance outside the hood, place the powder in a vial, cap it tightly, wipe the exterior of the vial with an isopropanol-soaked Kimwipe, and then transport it.

Phase 3: Decontamination
  • Tool Cleaning: Rinse spatulas and glassware with a compatible non-halogenated solvent (e.g., acetone) directly into the designated waste container before removing them from the hood.

  • Glove Removal: Doff gloves using the "beak method" (turning them inside out) to trap residual chemical traces inside the glove. Wash hands immediately with soap and water[2].

HandlingWorkflow Start Pre-Operation: PPE & Hood Check Zone Establish Contamination Zone Start->Zone Weigh Weighing: Static Control & Enclosed Transfer Zone->Weigh Transport Sealed Transport (If external balance used) Weigh->Transport Optional Decon Decontamination: Solvent Rinse & Glove Doffing Weigh->Decon Transport->Decon End Safe State Achieved Decon->End

Operational Workflow for Handling 7-Iodo-3-methylbenzo[d]isoxazole

Spill Response and Disposal Plan

The disposal of 7-Iodo-3-methylbenzo[d]isoxazole requires strict adherence to environmental regulations regarding halogenated organics. Mixing halogenated waste with non-halogenated waste complicates commercial fuel blending processes, generates toxic dioxins during incineration, and exponentially increases institutional disposal costs[4][7].

Immediate Spill Response (Solid or Liquid)
  • Isolate the Area: Alert colleagues and restrict access. If the spill is outside the fume hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don Spill PPE: Upgrade to heavy-duty nitrile or butyl gloves and ensure goggles are secure[6].

  • Containment (Liquid): If dissolved in solvent, surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust.

  • Containment (Solid): Gently cover the powder with a damp paper towel (using water or a high-flashpoint solvent) to prevent dust generation.

  • Collection: Use a non-sparking plastic scoop to collect the absorbent/powder. Place it into a compatible, sealable polyethylene container.

  • Surface Decontamination: Wash the spill area with a detergent solution, followed by a wipe-down with a 10% sodium thiosulfate solution to neutralize residual reactive species.

Waste Segregation and Disposal
  • Halogenated Segregation: All liquid waste containing 7-Iodo-3-methylbenzo[d]isoxazole must be routed to a specific carboy labeled "Hazardous Waste - Halogenated Organics" [3][8].

  • Solid Waste: Contaminated gloves, Kimwipes, and bench pads must be placed in a solid hazardous waste bin lined with a heavy-duty plastic bag, separate from general municipal trash[9].

  • Container Management: Never leave waste funnels in the carboy. The container must remain sealed at all times unless actively adding waste to prevent the volatilization of toxic components[4][10].

WasteDisposal Spill Waste Generated: 7-Iodo-3-methylbenzo[d]isoxazole Type State of Waste? Spill->Type Solid Solid Waste (Gloves, Bench Pads, Powders) Type->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Rinsates) Type->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin HaloCarboy Halogenated Organic Liquid Waste Carboy Liquid->HaloCarboy Incinerator High-Temp Incineration (EPA/DENR Compliant) SolidBin->Incinerator HaloCarboy->Incinerator

Waste Segregation and Disposal Decision Tree for Halogenated Organics

References

  • University of Waterloo. (n.d.). Health and Safety - Section 8 | Chemical Engineering. Retrieved March 27, 2026, from [Link]

  • Ateneo de Manila University. (n.d.). School of Science and Engineering Laboratory Safety Manual. Retrieved March 27, 2026, from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide - Research Safety. Retrieved March 27, 2026, from[Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved March 27, 2026, from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Material: Complete Reference Guide. Retrieved March 27, 2026, from [Link]

  • Washington State University. (2024). Cesium-Hydroxide_2024-05-22.docx (General Reactive Chemical Safety Protocol). Retrieved March 27, 2026, from [Link]

Sources

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